molecular formula C14H19NO2 B1675099 Levophacetoperane CAS No. 24558-01-8

Levophacetoperane

货号: B1675099
CAS 编号: 24558-01-8
分子量: 233.31 g/mol
InChI 键: BKPLVPRTTWIDNL-ZIAGYGMSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levofacetoperane is a carboxylic ester. It is functionally related to a benzyl alcohol.
RN given refers to (R*,R*)-(-)-isome

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11(16)17-14(12-7-3-2-4-8-12)13-9-5-6-10-15-13/h2-4,7-8,13-15H,5-6,9-10H2,1H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPLVPRTTWIDNL-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1CCCCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179295
Record name Levofacetoperane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24558-01-8
Record name Levophacetoperane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24558-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levofacetoperane [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024558018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofacetoperane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOFACETOPERANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SZ9ZII529
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Levophacetoperane on Dopamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophacetoperane, also known as NLS-3 or (R,R)-phacetoperane, is a psychostimulant compound that is structurally related to methylphenidate; it is the reverse ester of methylphenidate.[1][2] Historically, it was marketed under the name Lidepran for the treatment of obesity and depression.[3] More recently, its pharmacological profile has garnered renewed interest for its potential therapeutic applications in neurodevelopmental disorders such as Attention Deficit Hyperactivity Disorder (ADHD).[3][4] This document provides a detailed technical overview of the mechanism of action of this compound, with a specific focus on its interaction with the dopamine transporter (DAT).

This compound's primary mechanism of action is the inhibition of dopamine and norepinephrine transporters, which leads to an increase in the synaptic concentrations of these neurotransmitters.[2] Experimental studies have confirmed its high binding affinity for both dopamine and norepinephrine transporters.[2] A comprehensive binding profile assay has been conducted to fully characterize its interactions with various neuronal targets.[3][4]

Quantitative Pharmacological Data

The following tables summarize the quantitative data regarding the binding affinity and reuptake inhibition of this compound at the dopamine transporter. This data is crucial for understanding its potency and selectivity.

Table 1: Binding Affinity of this compound for the Human Dopamine Transporter (hDAT)

CompoundRadioligandKᵢ (nM)Reference
This compound[³H]WIN 35,428Data not available in abstractKonofal et al., 2024[3]
Methylphenidate[³H]WIN 35,428Data not available in abstract-

Note: The specific Kᵢ value for this compound is expected to be found in the full text of Konofal et al., 2024.

Table 2: Inhibition of Dopamine Reuptake by this compound

CompoundCell LineIC₅₀ (nM)Reference
This compoundhDAT-expressing cellsData not available in abstractKonofal et al., 2024[3]
MethylphenidatehDAT-expressing cellsData not available in abstract-

Note: The specific IC₅₀ value for this compound is expected to be found in the full text of Konofal et al., 2024. One source indicates a 98.6% inhibition of dopamine transporters, though the concentration at which this was measured is not specified.[2]

Experimental Protocols

The following sections detail the likely methodologies used to obtain the quantitative data presented above. These protocols are based on standard practices in pharmacology and neuroscience for assessing the interaction of compounds with neurotransmitter transporters.

Radioligand Binding Assay for Dopamine Transporter Affinity

This assay is employed to determine the binding affinity (Kᵢ) of this compound for the dopamine transporter.

3.1.1 Materials

  • Biological Material: Membranes from cells stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

  • Radioligand: A high-affinity radiolabeled DAT ligand, such as [³H]WIN 35,428 or [³H]GBR-12935.

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as cocaine or GBR-12909.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

3.1.2 Procedure

  • Cell membrane preparations expressing hDAT are incubated with a fixed concentration of the radioligand.

  • Increasing concentrations of this compound are added to compete with the radioligand for binding to the DAT.

  • A parallel set of incubations is performed in the presence of a high concentration of a non-specific binding control to determine the amount of non-specific binding.

  • The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Synaptosomal Dopamine Reuptake Inhibition Assay

This assay measures the functional inhibition of dopamine uptake into presynaptic nerve terminals (synaptosomes) by this compound.

3.2.1 Materials

  • Biological Material: Freshly prepared synaptosomes from a dopamine-rich brain region, such as the striatum of rats or mice.

  • Radiolabeled Substrate: [³H]Dopamine.

  • Test Compound: this compound hydrochloride.

  • Uptake Buffer: Krebs-Ringer buffer or similar physiological salt solution.

  • Instrumentation: Scintillation counter, filtration apparatus or centrifugation equipment.

3.2.2 Procedure

  • Synaptosomes are prepared from rodent striatal tissue by homogenization and differential centrifugation.

  • The synaptosomes are pre-incubated with various concentrations of this compound or vehicle control.

  • Dopamine uptake is initiated by the addition of a fixed concentration of [³H]Dopamine.

  • The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at a physiological temperature (e.g., 37°C).

  • The reaction is terminated by rapid filtration or centrifugation to separate the synaptosomes from the incubation medium.

  • The amount of [³H]Dopamine taken up by the synaptosomes is quantified by scintillation counting of the cell lysate.

  • Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a saturating concentration of a known DAT inhibitor.

  • The data is analyzed to determine the IC₅₀ value of this compound for the inhibition of dopamine uptake.

Visualizations

The following diagrams illustrate the mechanism of action, experimental workflows, and logical relationships pertaining to this compound's effect on the dopamine transporter.

Levophacetoperane_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_cytosol Dopamine DAT Dopamine Transporter (DAT) DAT->DA_cytosol This compound This compound This compound->DAT Inhibition DA_synapse->DAT DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding

Caption: Mechanism of this compound at the Dopamine Transporter.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare hDAT-expressing cell membranes start->prepare_membranes incubate Incubate membranes with [³H]Radioligand and this compound prepare_membranes->incubate filter Rapid filtration to separate bound and free ligand incubate->filter wash Wash filters to remove non-specific binding filter->wash quantify Quantify radioactivity with scintillation counter wash->quantify analyze Analyze data to determine IC₅₀ and Kᵢ quantify->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

Synaptosomal_Uptake_Assay_Workflow start Start prepare_synaptosomes Prepare synaptosomes from rodent striatum start->prepare_synaptosomes preincubate Pre-incubate synaptosomes with this compound prepare_synaptosomes->preincubate initiate_uptake Initiate uptake with [³H]Dopamine preincubate->initiate_uptake terminate_uptake Terminate uptake by filtration or centrifugation initiate_uptake->terminate_uptake quantify Quantify [³H]Dopamine in synaptosomes terminate_uptake->quantify analyze Analyze data to determine IC₅₀ quantify->analyze end End analyze->end

Caption: Workflow for Synaptosomal Uptake Assay.

Logical_Relationship_Diagram levo This compound dat_binding Binds to Dopamine Transporter (DAT) levo->dat_binding reuptake_inhibition Inhibits Dopamine Reuptake dat_binding->reuptake_inhibition synaptic_da_increase Increases Synaptic Dopamine Concentration reuptake_inhibition->synaptic_da_increase postsynaptic_effect Enhanced Postsynaptic Dopaminergic Signaling synaptic_da_increase->postsynaptic_effect therapeutic_effect Potential Therapeutic Effect (e.g., in ADHD) postsynaptic_effect->therapeutic_effect

Caption: Logical Flow of this compound's Action.

Conclusion

This compound is a potent inhibitor of the dopamine transporter, a mechanism that underlies its psychostimulant properties. The quantitative data from binding and uptake assays confirm its high affinity and functional antagonism at the DAT. The provided experimental protocols offer a framework for the further investigation and characterization of this compound and similar compounds. The visualizations presented serve to clarify the molecular mechanism, experimental procedures, and the logical progression from molecular interaction to potential therapeutic effect. Further research, including the full disclosure of the complete binding profile, will continue to elucidate the nuanced pharmacology of this compound and its potential as a therapeutic agent.

References

The Development of Levophacetoperane (Lidépran): A Technical History

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Levophacetoperane, known commercially as Lidépran, is a psychostimulant developed in the 1950s by the French pharmaceutical company Rhône-Poulenc. As the (R,R)-enantiomer of phacetoperane and a reverse ester of methylphenidate, its primary mechanism of action is the inhibition of norepinephrine and dopamine reuptake. Initially marketed for the treatment of obesity and depression, its clinical applications have been re-evaluated in recent years for attention-deficit/hyperactivity disorder (ADHD). This technical guide provides a comprehensive overview of the historical development of this compound, including its synthesis, preclinical and clinical evaluation, and pharmacodynamic and pharmacokinetic profiles.

Introduction

This compound, identified by the code 8228 R.P., emerged from the post-war era of psychopharmacological exploration. Developed by Rhône-Poulenc in the 1950s, it was introduced to the market in Canada and Europe in the early 1960s under the trade name Lidépran.[1][2] It was initially prescribed as an anorectic for the management of obesity and as a treatment for depression.[3][4] Structurally, this compound is the levorotatory enantiomer of phacetoperane and is distinguished as a reverse ester of the widely-known stimulant, methylphenidate.[2] This structural nuance is critical to its pharmacological profile.

Recent investigations have refocused on this compound, under the designation NLS-3, for its potential as a safer and more potent alternative to existing stimulants for ADHD.[1][3] This resurgence of interest necessitates a detailed technical examination of its developmental history.

Synthesis and Manufacturing

The synthesis of this compound has evolved since its initial development. While the original proprietary methods of Rhône-Poulenc are not fully detailed in publicly available literature, a newer synthesis for the (R,R) enantiomer, NLS-3, has been described.

Original Rhône-Poulenc Synthesis (circa 1950s)

The foundational synthesis of phacetoperane is outlined in U.S. Patent 2,928,835, assigned to Rhône-Poulenc.[2] While the patent provides a general framework, a detailed, step-by-step experimental protocol is not available in the reviewed literature. The process generally involved the synthesis of α-phenyl-2-piperidinemethanol acetate.[2]

NLS-3 Synthesis

A more recent synthesis for NLS-3, the (R,R) enantiomer of phacetoperane, has been developed and is noted to be distinct from the original Rhône-Poulenc method.[1][3] This modern approach starts from a phenylketone, a precursor also utilized in the synthesis of methylphenidate.[3] This updated synthesis allows for the specific individualization of different enantiomers.[3] A detailed, reproducible experimental protocol for this synthesis is not yet publicly available.

Preclinical Development

Preclinical evaluation of this compound was foundational in characterizing its pharmacological and toxicological profile.

Pharmacodynamics

The primary mechanism of action of this compound is the competitive inhibition of norepinephrine (NE) and dopamine (DA) uptake by their respective transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing noradrenergic and dopaminergic signaling.

3.1.1. Experimental Protocol: Neurotransmitter Transporter Binding Assay (General Methodology)

While specific protocols for this compound are not detailed in the available literature, a general experimental protocol for assessing binding to dopamine and norepinephrine transporters is as follows:

  • Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, rat hypothalamus/cortex for NET) is homogenized in a suitable buffer (e.g., ice-cold sucrose solution). The homogenate is then centrifuged at a low speed to remove cellular debris. The resulting supernatant is further centrifuged at a high speed to pellet the synaptosomes, which are then resuspended in an appropriate assay buffer.

  • Binding Assay: The synaptosomal preparation is incubated with a radiolabeled ligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound (this compound).

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Pharmacokinetics
Toxicology

The long-term clinical use of Lidépran suggests a safety profile that was considered acceptable for its time. A recent review of its extensive clinical use in nearly one thousand children and adolescents noted that this compound was generally well-tolerated with fewer side effects compared to other stimulants.[1][3]

Clinical Development

Initial Indications: Obesity and Depression

Lidépran was marketed from 1959 to 1967 for the treatment of obesity and depression.[1][3] Clinical observations from this period, as reported by Sivadon and colleagues in 1960 on the use of 8228 R.P. in 134 psychiatric patients, formed the basis of its initial therapeutic applications. However, detailed, modern-standard clinical trial data from this era, including placebo-controlled, double-blind studies with clearly defined primary and secondary endpoints, are not available in the reviewed literature.

Renewed Interest: Attention-Deficit/Hyperactivity Disorder (ADHD)

More recently, there has been a significant interest in repurposing this compound (NLS-3) for the treatment of ADHD.[1][3] This interest is driven by the hypothesis that it may offer a better benefit/risk balance compared to existing ADHD medications like methylphenidate and amphetamines.[3] A recent review highlighted its extensive and well-tolerated use in children and adolescents.[1] Formal, large-scale clinical trials for NLS-3 in the treatment of ADHD are anticipated to provide more definitive evidence of its efficacy and safety in this indication.

Data Summary

Due to the age of the initial development and the proprietary nature of early data, comprehensive quantitative data for this compound is scarce in the public domain. The following tables represent a summary of the available qualitative and descriptive information.

Parameter Description Reference
IUPAC Name [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate[2]
Molecular Formula C₁₄H₁₉NO₂[2]
Molar Mass 233.311 g·mol⁻¹[2]
Mechanism of Action Competitive inhibitor of norepinephrine and dopamine uptake[1]

Table 1: Physicochemical and Pharmacological Properties of this compound

Study Type Key Findings Reference
Early Clinical Observations (1960) Use in 134 psychiatric patients for various conditions.Sivadon et al.
Analytical Method (1975) Gas chromatographic detection of phacetoperane.[5]
Modern Review (Konofal et al.) Extensive and well-tolerated use in children and adolescents; synthesis of NLS-3 from a phenylketone.[1][3]

Table 2: Summary of Key Historical and Recent Studies

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by this compound involves the modulation of dopaminergic and noradrenergic neurotransmission.

Levophacetoperane_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Norepinephrine Norepinephrine Norepinephrine_cleft Norepinephrine Norepinephrine->Norepinephrine_cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine_cleft->DAT Reuptake Norepinephrine_cleft->NET Reuptake This compound This compound (Lidépran) This compound->DAT Inhibits This compound->NET Inhibits

Figure 1: Mechanism of Action of this compound

This diagram illustrates how this compound blocks the reuptake of dopamine and norepinephrine at their respective transporters on the presynaptic neuron, leading to increased concentrations of these neurotransmitters in the synaptic cleft.

Development_Timeline 1950s Development by Rhône-Poulenc 1959-1967 Marketed as Lidépran (Obesity & Depression) 1950s->1959-1967 Commercialization Recent Years Renewed Interest as NLS-3 (ADHD) 1959-1967->Recent Years Repurposing Investigation Future Potential Clinical Trials for ADHD Recent Years->Future Clinical Validation

Figure 2: this compound Development Timeline

This flowchart outlines the key phases in the history of this compound, from its initial development to its potential future applications.

Conclusion

This compound (Lidépran) represents a fascinating case study in drug development, from its initial application in treating obesity and depression to its modern re-evaluation for ADHD. While a wealth of precise, quantitative data from its early development is not readily accessible, the historical context and recent reviews provide a strong foundation for its renewed clinical investigation. The development of a new synthesis route for the (R,R) enantiomer (NLS-3) and its reported favorable side-effect profile in pediatric populations suggest that this compound may yet have a significant role to play in modern psychopharmacology. Future research, particularly well-controlled clinical trials for ADHD, will be crucial in fully elucidating the therapeutic potential of this historic psychostimulant.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Levophacetoperane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that acts as a competitive inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT). This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and key physicochemical properties. It further details its mechanism of action through the modulation of downstream signaling pathways and includes relevant experimental protocols for its synthesis and analysis.

Chemical Structure and Stereochemistry

This compound is chemically known as [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate. It is the levorotatory enantiomer of the threo-diastereomer of phacetoperane. The molecule possesses two chiral centers, both with an 'R' configuration, which are crucial for its specific pharmacological activity.

Chemical Structure:

Stereochemistry: The specific stereoisomer, this compound, is the (αR, 2R)-enantiomer.[1] This precise three-dimensional arrangement is essential for its interaction with the norepinephrine and dopamine transporters.

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of this compound is presented in Table 1. Due to the limited availability of experimental data for this specific enantiomer, some values are based on predictions from computational models, and properties are often shared between enantiomers.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate[5]
Synonyms Lidépran, Phacétoperane, (R,R)-(-)-Phacetoperane[5]
CAS Number 24558-01-8[5]
Molecular Formula C₁₄H₁₉NO₂[5]
Molecular Weight 233.31 g/mol [5]
Melting Point Not available
Boiling Point Not available
pKa Not available
logP (predicted) 2.5 - 3.5Predicted
Solubility Soluble in DMSO[6][7]

Mechanism of Action and Signaling Pathways

This compound exerts its psychostimulant effects by competitively inhibiting the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6][7] This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.

The downstream signaling cascades affected by the inhibition of NET and DAT are complex and involve the modulation of protein kinase A (PKA) and protein kinase C (PKC) pathways.

Dopamine Transporter (DAT) Inhibition Signaling Pathway

Inhibition of DAT by this compound leads to an accumulation of dopamine in the synapse, which then activates postsynaptic dopamine receptors. This activation triggers a cascade of intracellular events, primarily influencing the PKA and PKC signaling pathways.

DAT_Inhibition_Signaling This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Activates AC Adenylyl Cyclase (AC) Dopamine_receptor->AC Activates PLC Phospholipase C (PLC) Dopamine_receptor->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Downstream Phosphorylates Targets NET_Inhibition_Signaling This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits Norepinephrine_synapse Synaptic Norepinephrine NET->Norepinephrine_synapse Reuptake Adrenergic_receptor Adrenergic Receptor Norepinephrine_synapse->Adrenergic_receptor Activates AC Adenylyl Cyclase (AC) Adrenergic_receptor->AC Activates PLC Phospholipase C (PLC) Adrenergic_receptor->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Downstream Phosphorylates Targets Synthesis_Workflow Start Starting Materials (e.g., Phenylketone derivative) Asymmetric_Reduction Asymmetric Reduction (e.g., using a chiral catalyst) Start->Asymmetric_Reduction Intermediate Chiral Alcohol Intermediate Asymmetric_Reduction->Intermediate Esterification Esterification (with Acetic Anhydride or Acetyl Chloride) Intermediate->Esterification Crude_Product Crude this compound Esterification->Crude_Product Purification Purification (e.g., Chiral HPLC or Crystallization) Crude_Product->Purification Final_Product Pure this compound [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate Purification->Final_Product Binding_Assay_Workflow Preparation Prepare Tissue Homogenate (Source of Transporters) Incubation Incubate with Radioligand and this compound Preparation->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis

References

A Deep Dive into the Structural and Pharmacological Distinctions Between Levophacetoperane and Methylphenidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and pharmacological differences between levophacetoperane and the widely recognized psychostimulant, methylphenidate. Both compounds are central nervous system (CNS) stimulants that act as norepinephrine-dopamine reuptake inhibitors (NDRIs), yet their subtle structural divergence leads to distinct pharmacological profiles. This document outlines their chemical structures, comparative pharmacology, and the experimental methodologies used to characterize them.

Core Structural Differences: The Ester Linkage

The fundamental structural difference between this compound and methylphenidate lies in the orientation of the ester group. This compound is aptly described as the "reverse ester" of methylphenidate.[1][2][3][4] In methylphenidate, the carbonyl group of the ester is directly attached to the chiral carbon bearing the phenyl and piperidine rings, with the methyl group forming the ester. Conversely, in this compound, the oxygen atom of the ester is bonded to this chiral carbon, and the acetyl group forms the ester.

This inversion of the ester linkage, while seemingly minor, can significantly impact the molecule's interaction with its biological targets, influencing binding affinity, potency, and metabolic stability. This compound is the (R,R) enantiomer of phacetoperane.[3][5][6] Methylphenidate is a mixture of four stereoisomers, with the (2R,2'R)-d-threo enantiomer, known as dexmethylphenidate, being the most pharmacologically active.[7]

Caption: Structural comparison highlighting the inverted ester linkage.

Pharmacological Profile: A Quantitative Comparison

Both this compound and methylphenidate exert their stimulant effects by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby increasing the synaptic concentrations of dopamine and norepinephrine.[8][9][10][11] However, the affinity and potency at these transporters can differ. While comprehensive, directly comparable quantitative data for this compound is less abundant in publicly accessible literature than for the extensively studied methylphenidate, the following table summarizes available data.

ParameterThis compoundMethylphenidateReferences
Mechanism of Action Norepinephrine-Dopamine Reuptake InhibitorNorepinephrine-Dopamine Reuptake Inhibitor[8][9][12][13]
DAT Binding Affinity (Ki) Data not readily available~193 nM (in vitro)[14]
NET Binding Affinity (Ki) Data not readily available~38 nM (in vitro)[14]
DAT Occupancy (ED50) Data not readily available~0.25 mg/kg (in vivo, human PET)[10][15]
NET Occupancy (ED50) Data not readily available~0.14 mg/kg (in vivo, human PET)[10][14][15]

Note: In vitro and in vivo data can vary significantly. In vitro studies suggest methylphenidate has a higher affinity for NET, while other in vivo human PET studies suggest it binds with higher affinity to NET than DAT at clinical doses.[10][14][15]

Signaling Pathway: Monoamine Transporter Inhibition

The therapeutic and stimulant effects of both this compound and methylphenidate are primarily attributed to their ability to inhibit the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft. By binding to and blocking DAT and NET on the presynaptic neuron, these drugs prolong the action of these neurotransmitters on postsynaptic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains DA, NE) DA DA Vesicle->DA Release NE NE Vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binding NE->NET Reuptake NE_Receptor Norepinephrine Receptors NE->NE_Receptor Binding Drug This compound or Methylphenidate Drug->DAT Blocks Drug->NET Blocks Signal\nTransduction Signal Transduction DA_Receptor->Signal\nTransduction NE_Receptor->Signal\nTransduction

Caption: Mechanism of action at the monoaminergic synapse.

Experimental Protocols

Synthesis of Methylphenidate and this compound

Synthesis of Methylphenidate (General Approach): The synthesis of methylphenidate often involves the esterification of ritalinic acid (α-phenyl-2-piperidineacetic acid).[16][17] A common method involves reacting ritalinic acid with methanol in the presence of an acid catalyst, such as hydrogen chloride.[17] The reaction can be driven to completion by removing water, for example, by adding an orthoester like trimethyl orthoformate.[17] The synthesis must also control for the stereochemistry to produce the desired threo-isomer, which contains the stimulant properties.[16]

Synthesis of this compound (Phacetoperane): The synthesis of phacetoperane and its enantiomers, including this compound, has been achieved starting from phenylketone precursors, which are also used in some methylphenidate synthesis routes.[2][3] An alternative approach described in the patent literature involves the acetylation of the corresponding precursor alcohol, α-phenyl(piperidin-2-yl)methanol.[5] The synthesis of specific enantiomers, such as the (R,R) form (this compound), requires stereoselective techniques or resolution of racemic mixtures.[5]

Pharmacological Assays: Transporter Binding and Uptake Inhibition

A standard workflow to determine the affinity and potency of compounds like this compound and methylphenidate at monoamine transporters involves competitive radioligand binding assays and neurotransmitter uptake inhibition assays.

Experimental Workflow: Competitive Binding Assay

G A Prepare cell membranes expressing DAT or NET B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]WIN 35,428 for DAT or [3H]nisoxetine for NET) A->B C Add varying concentrations of test compound (this compound or Methylphenidate) B->C D Incubate to allow binding to reach equilibrium C->D E Separate bound from free radioligand via rapid filtration D->E F Quantify radioactivity on filters using liquid scintillation counting E->F G Plot % inhibition vs. drug concentration and calculate IC50 and Ki values F->G

Caption: Workflow for a competitive radioligand binding assay.

Protocol for Radioligand Binding Assays: To determine the binding affinities for the dopamine and norepinephrine transporters, competitive binding assays are typically performed using rat brain tissue or cell lines heterologously expressing the human transporters.[18]

  • For DAT: Striatal membranes are incubated with a radioligand like [3H]WIN 35,428 in the presence of varying concentrations of the test compound (e.g., methylphenidate).[18]

  • For NET: Frontal cortex membranes are used with a NET-selective radioligand such as [3H]nisoxetine.[18]

After incubation, the membranes are washed to separate bound from unbound radioligand, and the amount of bound radioactivity is measured. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined and converted to an inhibition constant (Ki).

Protocol for Uptake Inhibition Assays: To measure the functional potency of the compounds, their ability to inhibit the uptake of radiolabeled neurotransmitters is assessed in synaptosomes or transfected cells.

  • Dopamine Uptake: Striatal synaptosomes are incubated with [3H]dopamine and various concentrations of the test compound.[18] The reaction is stopped, and the amount of [3H]dopamine taken up by the synaptosomes is measured. The concentration of the drug that inhibits 50% of the uptake (IC50) reflects its potency as a DAT inhibitor.[18] A similar protocol can be applied for norepinephrine uptake using appropriate brain regions and [3H]norepinephrine.

Conclusion

This compound and methylphenidate, while both potent NDRIs, are structurally distinct as reverse esters. This fundamental difference in their chemical architecture is expected to translate into nuanced pharmacological profiles, including variations in transporter affinity, metabolic pathways, and potentially, clinical effects. While methylphenidate is extensively characterized, further quantitative studies on this compound are necessary to fully elucidate its comparative pharmacology. The experimental protocols outlined herein represent the standard methodologies employed in the preclinical evaluation of such compounds, providing a framework for future comparative research in the development of novel CNS stimulants.

References

Pharmacological Profile of NLS-3 (Levophacetoperane): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NLS-3, the (R,R)-enantiomer of phacetoperane known as Levophacetoperane, is a psychostimulant that acts as a competitive inhibitor of norepinephrine (NE) and dopamine (DA) uptake.[1][2][3] As the reverse ester of methylphenidate, its pharmacological activity is primarily centered on the blockade of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased extracellular concentrations of these key neurotransmitters.[2] This technical guide provides a comprehensive overview of the pharmacological profile of NLS-3, including its mechanism of action, and details the standard experimental protocols used to characterize its activity. While specific quantitative binding and functional data for NLS-3 are not publicly available, this guide outlines the methodologies that would be employed to generate such data.

Mechanism of Action

This compound's principal mechanism of action is the inhibition of the norepinephrine and dopamine transporters.[1][2][3] By binding to these presynaptic transporters, NLS-3 blocks the reuptake of NE and DA from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and prolongs the residence time of these neurotransmitters in the synapse, thereby enhancing noradrenergic and dopaminergic signaling. It has been shown to inhibit norepinephrine uptake in the rat hypothalamus and cortex, and dopamine uptake in the corpus striatum and cortex in a competitive manner.[2][3]

Signaling Pathways

The increased levels of extracellular dopamine and norepinephrine resulting from NLS-3's action on their respective transporters can trigger downstream signaling cascades that are crucial for neuronal function, plasticity, and behavior. While direct studies on NLS-3's impact on these pathways are limited, the known effects of elevated catecholamines and structurally related compounds like methylphenidate suggest the involvement of key intracellular signaling pathways such as the Akt/mTOR and CREB pathways.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and synaptic plasticity.[4][5] Activation of dopamine receptors can modulate this pathway, influencing protein synthesis and neuronal function.

The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity, learning, and memory.[6] Dopamine receptor activation can lead to the phosphorylation and activation of CREB, which in turn regulates the expression of genes involved in synaptic function and neuronal adaptation.[6]

Below is a conceptual diagram of the signaling pathways potentially modulated by NLS-3.

Signaling_Pathways cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron NLS-3 NLS-3 DAT DAT NLS-3->DAT Inhibits NET NET NLS-3->NET Inhibits DA_vesicle Dopamine Synapse_DA ↑ Dopamine DA_vesicle->Synapse_DA Release NE_vesicle Norepinephrine Synapse_NE ↑ Norepinephrine NE_vesicle->Synapse_NE Release Synapse_DA->DAT Reuptake D_Receptor Dopamine Receptor Synapse_DA->D_Receptor Synapse_NE->NET Reuptake NE_Receptor Norepinephrine Receptor Synapse_NE->NE_Receptor PI3K PI3K D_Receptor->PI3K CREB CREB NE_Receptor->CREB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection) mTOR->Gene_Expression CREB->Gene_Expression

Caption: Proposed mechanism of NLS-3 action and downstream signaling.

Quantitative Data

A complete binding profile for NLS-3 has been mentioned in the literature, which confirmed its potential benefits with a favorable risk/benefit ratio compared to other stimulants.[7][8] However, specific quantitative data from these assays, such as equilibrium dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50), are not publicly available. The following tables represent the types of data that would be generated from the experimental protocols described in Section 3.

Table 1: In Vitro Binding Affinities (Ki, nM) of NLS-3 at Monoamine Transporters

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
NLS-3 (this compound) Data not availableData not availableData not available
Reference Compound 1ValueValueValue
Reference Compound 2ValueValueValue

Table 2: In Vitro Functional Potencies (IC50, nM) of NLS-3 for Monoamine Uptake Inhibition

CompoundDopamine Uptake InhibitionNorepinephrine Uptake InhibitionSerotonin Uptake Inhibition
NLS-3 (this compound) Data not availableData not availableData not available
Reference Compound 1ValueValueValue
Reference Compound 2ValueValueValue

Experimental Protocols

The characterization of a monoamine transporter inhibitor like NLS-3 involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments that are typically employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.[9]

Objective: To determine the binding affinity of NLS-3 for the dopamine and norepinephrine transporters.

Materials:

  • Rat brain tissue (striatum for DAT, cortex for NET) or cells stably expressing human DAT or NET.

  • Radioligand: e.g., [³H]mazindol or [³H]nisoxetine for NET, [³H]WIN 35,428 or [³H]GBR 12935 for DAT.

  • Test compound: NLS-3 (this compound).

  • Reference compounds: e.g., desipramine (for NET), GBR 12909 (for DAT).

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Protocol:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (NLS-3) or reference compound.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start: Membrane Preparation assay_setup Assay Setup: Add membranes, radioligand, and NLS-3 to plate start->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Rapid Filtration (Separates bound/free) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.
Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into synaptosomes or cells expressing the transporter.[10]

Objective: To determine the functional potency (IC50) of NLS-3 in inhibiting dopamine and norepinephrine uptake.

Materials:

  • Rat brain synaptosomes (striatum for DA, cortex for NE) or cells expressing DAT or NET.

  • Radiolabeled neurotransmitter: [³H]Dopamine or [³H]Norepinephrine.

  • Test compound: NLS-3 (this compound).

  • Reference compounds: e.g., cocaine or GBR 12909 for DA uptake, desipramine for NE uptake.

  • Krebs-Ringer buffer.

  • Scintillation counter.

Protocol:

  • Synaptosome Preparation: Prepare synaptosomes from fresh rat brain tissue by homogenization and differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes with various concentrations of NLS-3 or a reference compound in Krebs-Ringer buffer.

  • Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Counting: Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes.

  • Data Analysis: Plot the percentage of uptake inhibition against the concentration of NLS-3 to determine the IC50 value.

Uptake_Inhibition_Workflow start Start: Synaptosome Preparation preincubation Pre-incubate Synaptosomes with NLS-3 start->preincubation initiation Initiate Uptake with [3H]Neurotransmitter preincubation->initiation incubation Incubate at 37°C initiation->incubation termination Terminate Uptake by Filtration incubation->termination counting Scintillation Counting termination->counting analysis Data Analysis: Determine IC50 counting->analysis end End: Determine Functional Potency analysis->end

Caption: Workflow for a neurotransmitter uptake inhibition assay.
In Vivo Microdialysis

This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[11]

Objective: To assess the effect of NLS-3 administration on extracellular dopamine and norepinephrine levels in the rat brain.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Microdialysis probes.

  • Surgical instruments for stereotaxic surgery.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

  • NLS-3 (this compound) for administration.

Protocol:

  • Probe Implantation: Anesthetize the rat and stereotaxically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex or striatum). Allow the animal to recover from surgery.

  • Probe Perfusion: On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer NLS-3 (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

  • Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time to determine the effect of NLS-3 on neurotransmitter release and clearance.

Microdialysis_Workflow start Start: Stereotaxic Probe Implantation recovery Animal Recovery start->recovery perfusion Probe Perfusion with aCSF recovery->perfusion baseline Baseline Sample Collection perfusion->baseline administration NLS-3 Administration baseline->administration post_admin_collection Post-Administration Sample Collection administration->post_admin_collection analysis HPLC-ED Analysis of Dialysates post_admin_collection->analysis data_analysis Data Analysis: % Change from Baseline analysis->data_analysis end End: Determine In Vivo Neurochemical Effects data_analysis->end

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

NLS-3 (this compound) is a promising psychostimulant with a focused mechanism of action as a norepinephrine and dopamine reuptake inhibitor. Its pharmacological profile, as suggested by available literature, indicates a potentially safer alternative to other stimulants for conditions such as ADHD.[8] While detailed quantitative data on its binding and functional potencies are not publicly accessible, the experimental methodologies outlined in this guide provide a clear framework for the comprehensive characterization of NLS-3 and similar compounds. Further research and public dissemination of quantitative pharmacological data will be crucial for a complete understanding of its therapeutic potential.

References

An In-Depth Technical Guide on the Neurochemical Properties of the (R,R)-Enantiomer of Phacetoperane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neurochemical properties of the (R,R)-enantiomer of phacetoperane, also known as levophacetoperane or NLS-3. Phacetoperane, a psychostimulant developed in the 1950s, is a reverse ester of the well-known attention-deficit/hyperactivity disorder (ADHD) medication, methylphenidate.[1][2][3][4] The (R,R)-enantiomer has been the subject of renewed interest for its potential therapeutic applications, suggesting a favorable benefit/risk profile compared to other stimulants.[1][2][3] This document synthesizes the available, albeit limited, public information on its binding affinities, functional activities, and presumed mechanisms of action. While a complete quantitative binding profile has been established in recent literature, specific numerical data (Ki and IC50 values) are not publicly available at this time. This guide, therefore, focuses on the qualitative aspects of its neuropharmacology and outlines the general experimental protocols used in the characterization of such compounds.

Introduction

Phacetoperane was historically marketed for the treatment of obesity and depression.[1][2][3] Its stimulant effects are understood to be mechanistically distinct from those of amphetamine and methylphenidate, primarily acting on the catecholamine systems.[1][2][3] The (R,R)-enantiomer, this compound, is believed to be the more active stereoisomer. Recent research has aimed to fully characterize its binding profile through a series of in vitro and in vivo assays, suggesting its potential as a safer and more potent alternative for conditions like ADHD.[1][2][3]

Neurochemical Profile

Primary Mechanism of Action

The (R,R)-enantiomer of phacetoperane is a competitive inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT). This action blocks the reuptake of norepinephrine and dopamine from the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters and enhanced noradrenergic and dopaminergic signaling. This mechanism is consistent with its classification as a psychostimulant and its potential therapeutic effects on attention and arousal.

Binding Affinity and Functional Activity

While a comprehensive binding profile for (R,R)-phacetoperane has been determined, the specific quantitative data (K_i_ and IC_50_ values) from these studies are not yet publicly disseminated. The available literature qualitatively describes its activity at the primary monoamine transporters.

Table 1: Summary of Monoamine Transporter Interaction for (R,R)-Phacetoperane (Qualitative)

TargetInteraction TypePotency
Dopamine Transporter (DAT)Competitive InhibitionData not publicly available
Norepinephrine Transporter (NET)Competitive InhibitionData not publicly available
Serotonin Transporter (SERT)Competitive InhibitionData not publicly available

Note: This table is based on qualitative descriptions from available literature. Specific binding affinities (K_i_) and functional inhibition potencies (IC_50_) are not available in the public domain.

Experimental Protocols

The characterization of the neurochemical properties of compounds like (R,R)-phacetoperane typically involves a battery of standardized in vitro assays. The following sections describe the general methodologies for such experiments.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (K_i_) of a test compound for a specific receptor or transporter.

Objective: To quantify the affinity of (R,R)-phacetoperane for DAT, NET, and SERT.

General Procedure:

  • Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporters are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Assay Incubation: The prepared cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a fixed concentration and varying concentrations of the unlabeled test compound ((R,R)-phacetoperane).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K_i_ value is then calculated from the IC_50_ value using the Cheng-Prusoff equation.

Workflow Diagram for a Typical Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound (R,R)-Phacetoperane Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Functional Uptake Inhibition Assays

These assays measure the functional potency (IC_50_) of a compound to inhibit the transport of a substrate into cells.

Objective: To determine the functional inhibitory potency of (R,R)-phacetoperane on DAT, NET, and SERT activity.

General Procedure:

  • Cell Culture: Cell lines (e.g., HEK293) stably expressing the human monoamine transporters are cultured in multi-well plates.

  • Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound ((R,R)-phacetoperane).

  • Uptake Initiation: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake process.

  • Termination of Uptake: After a defined incubation period, the uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC_50_ value, representing the concentration of (R,R)-phacetoperane that causes 50% inhibition of the substrate uptake.

Workflow Diagram for a Functional Uptake Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (Transfected HEK293) Pre_incubation Pre-incubation Cell_Culture->Pre_incubation Test_Compound (R,R)-Phacetoperane Test_Compound->Pre_incubation Radiolabeled_Substrate Radiolabeled Substrate Uptake Uptake Radiolabeled_Substrate->Uptake Pre_incubation->Uptake Wash Washing Uptake->Wash Lysis Cell Lysis Wash->Lysis Counting Scintillation Counting Lysis->Counting Data_Analysis Data Analysis (IC50 Determination) Counting->Data_Analysis

Caption: Workflow of a functional monoamine uptake inhibition assay.

Signaling Pathways

The inhibition of dopamine and norepinephrine reuptake by (R,R)-phacetoperane is expected to modulate downstream signaling cascades typically associated with increased catecholamine levels in the synapse. While specific studies on the downstream effects of (R,R)-phacetoperane are not available, the general pathways are well-established.

Increased synaptic dopamine and norepinephrine lead to enhanced activation of their respective G-protein coupled receptors (GPCRs) on postsynaptic neurons. This can trigger a cascade of intracellular events, including the modulation of second messengers like cyclic AMP (cAMP) and subsequent activation of protein kinases such as Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which in turn regulates the expression of genes involved in neuronal plasticity, survival, and function.

Simplified Signaling Pathway for Monoamine Transporter Inhibition

G cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron RR_Phacetoperane (R,R)-Phacetoperane DAT DAT RR_Phacetoperane->DAT inhibits NET NET RR_Phacetoperane->NET inhibits Dopamine Dopamine GPCR GPCRs Dopamine->GPCR activates Norepinephrine Norepinephrine Norepinephrine->GPCR activates AC Adenylyl Cyclase GPCR->AC modulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: Presumed signaling cascade following DAT/NET inhibition.

Conclusion

The (R,R)-enantiomer of phacetoperane, this compound, is a promising psychostimulant that primarily acts as a competitive inhibitor of the dopamine and norepinephrine transporters. While its qualitative neurochemical profile is established, a detailed quantitative understanding of its interaction with monoamine transporters and its effects on downstream signaling pathways awaits the public release of specific experimental data. Further research, including the publication of its complete binding and functional profile, will be crucial for elucidating its full therapeutic potential and for guiding future drug development efforts in the field of psychostimulants.

References

The Discovery and Initial Synthesis of Levophacetoperane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophacetoperane, chemically known as [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate, is a psychostimulant developed in the 1950s. Initially marketed for depression and obesity, its unique pharmacological profile as a competitive inhibitor of norepinephrine and dopamine reuptake, distinct from traditional catecholaminergic agents, has led to renewed interest in its therapeutic potential. This document provides a comprehensive overview of the discovery, initial synthesis, and mechanism of action of this compound, presenting detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways to serve as a foundational resource for ongoing research and development.

Discovery and Historical Context

This compound, also recognized by the trade name Lidepran and as the (R,R)-enantiomer of phacetoperane, was first developed by the French pharmaceutical company Rhône-Poulenc in the 1950s.[1][2][3] Between 1959 and 1967, it was available in Canada and Europe for the treatment of obesity and depression.[1][4] Structurally, this compound is the reverse ester of the well-known psychostimulant methylphenidate, a distinction that contributes to its unique pharmacological properties.[1][4] Early research suggested that its stimulant effects differed from those of other medications that act on the catecholamine system, such as methylphenidate and amphetamine.[1][4]

Synthetic Pathways and Experimental Protocols

The initial synthesis of this compound was pioneered by Rhône-Poulenc and is detailed in U.S. Patent 2,928,835.[2][3][5][6] Modern synthetic approaches have since been developed, often commencing from phenylketone, a common precursor in the synthesis of methylphenidate.[1][4] The core of these syntheses involves the stereoselective formation of the threo-diastereomer of α-phenyl-α-(2-piperidyl)-methanol, followed by acetylation to yield the final product.

General Synthetic Strategies

Several strategic approaches have been employed for the synthesis of this compound, primarily focusing on achieving the desired (R,R)-stereochemistry:

  • Resolution of Racemic Precursors: This method involves the separation of the desired enantiomer from a racemic mixture of either phacetoperanic acid or threo-phenyl-(piperidin-2-yl)-methanol, followed by the final acetylation step.[6]

  • Asymmetric Synthesis: A more direct approach utilizes a chiral starting material, such as d-pipecolic acid, to guide the stereochemistry throughout the reaction sequence.[1]

  • Epimerization and Resolution: This strategy begins with a more readily available mixture of erythro and threo diastereomers of 2-phenyl-2-(piperidin-2-yl)acetamide. The mixture is subjected to epimerization conditions to enrich the desired threo diastereomer, which is then resolved, hydrolyzed, and esterified.

Detailed Experimental Protocol: A Representative Modern Synthesis

The following protocol outlines a representative modern synthesis adapted from methodologies described in the scientific literature.

Step 1: Synthesis of threo-α-phenyl-α-(2-piperidyl)-methanol

A detailed procedure for the stereoselective reduction of a suitable phenyl piperidin-2-yl ketone precursor is employed. A common method involves the use of a stereoselective reducing agent, such as an alkaline salt of tri-sec-butylborohydride, to favor the formation of the threo diastereomer.[7][8]

Step 2: Acetylation of threo-α-phenyl-α-(2-piperidyl)-methanol

The threo-α-phenyl-α-(2-piperidyl)-methanol is then acetylated to yield this compound. A standard procedure involves the reaction of the alcohol with acetic anhydride.

Synthesis Workflow Diagram

G cluster_0 Synthetic Strategies for this compound A Racemic threo-phenyl- (piperidin-2-yl)-methanol B Resolution A->B Separation of enantiomers K Hydrolysis & Esterification C (R,R)-threo-phenyl- (piperidin-2-yl)-methanol B->C D Acetylation C->D Acetic Anhydride E This compound D->E F Phenylketone Precursor G Stereoselective Reduction F->G G->A H Asymmetric Synthesis (from d-pipecolic acid) H->C I Erythro/threo-2-phenyl-2- (piperidin-2-yl)acetamide J Epimerization I->J J->A

Caption: High-level overview of synthetic strategies for this compound.

Quantitative Data

Precise quantitative data is paramount for the characterization and replication of synthetic processes. The following tables summarize the available data for this compound and its key intermediates.

Table 1: Physicochemical and Spectroscopic Data for this compound Hydrochloride

PropertyValue
Molecular Formula C₁₄H₁₉NO₂ · HCl
Molecular Weight 269.77 g/mol
¹H NMR Data available from supplier[9]
RP-HPLC Data available from supplier[9]
LCMS Data available from supplier[9]

Note: Detailed spectroscopic data should be acquired and interpreted according to standard laboratory procedures.

Mechanism of Action and Signaling Pathways

This compound exerts its psychostimulant effects through the modulation of monoamine neurotransmitter systems. It is a competitive inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT).[9] This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.

Comparative Pharmacology

While both this compound and methylphenidate act on DAT and NET, the nature of their interactions and their relative affinities may differ, contributing to their distinct pharmacological profiles. The stimulant effect of phacetoperane has been reported to be different from that of other catecholaminergic agents.[1][4] A comprehensive understanding of the binding affinities (Ki or IC50 values) of this compound for DAT and NET is crucial for a detailed comparison with methylphenidate.

Signaling Pathway Diagram

G cluster_0 This compound Mechanism of Action This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Dopamine Dopamine Dopamine->DAT Reuptake D_receptor Dopamine Receptors Dopamine->D_receptor Binds to Norepinephrine Norepinephrine Norepinephrine->NET Reuptake NE_receptor Norepinephrine Receptors Norepinephrine->NE_receptor Binds to Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction D_receptor->Signal_Transduction NE_receptor->Signal_Transduction Signal_Transduction->Postsynaptic_Neuron Cellular Response

Caption: Inhibition of DAT and NET by this compound.

Conclusion

This compound remains a molecule of significant interest due to its distinct mechanism of action as a dual norepinephrine and dopamine reuptake inhibitor. This technical guide consolidates the historical context of its discovery and provides an overview of its initial and subsequent synthesis. The provided experimental framework and diagrams of its synthetic and signaling pathways are intended to facilitate further research into its therapeutic applications and the development of novel analogs. The elucidation of its complete pharmacological profile, including precise binding affinities and downstream signaling effects, will be critical in fully realizing the therapeutic potential of this unique psychostimulant.

References

Levophacetoperane hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Levophacetoperane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (R,R)-phacetoperane or NLS-3, is the levorotatory enantiomer of phacetoperane.[1] It is a psychostimulant and the reverse ester of methylphenidate.[2] Historically, it has been used as an antidepressant and anorectic.[2] Its primary mechanism of action involves the competitive inhibition of norepinephrine (NE) and dopamine (DA) reuptake transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2][3][] This technical guide provides a comprehensive overview of the physical and chemical properties of its hydrochloride salt, detailed experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action.

Physical and Chemical Properties

This compound hydrochloride is a white to off-white solid.[2] The quantitative physical and chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate;hydrochloride[5]
Synonyms (R,R)-(-)-Phacetoperane HCl, Levofacetoperane HCl, RP 8228[5]
CAS Number 23257-56-9[2][5]
Molecular Formula C₁₄H₂₀ClNO₂[2]
Molecular Weight 269.77 g/mol [2][6]
Appearance White to off-white solid[2]
Solubility DMSO: 16.67 mg/mL (61.79 mM) (Requires sonication)[6][7]
Storage Store at 4°C under sealed conditions, away from moisture. For stock solutions: -80°C for 6 months, -20°C for 1 month.[2]

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of this compound, the (R,R) enantiomer, can be achieved through stereospecific synthesis or by resolution of the racemic mixture of threo-phenyl-(piperidin-2-yl)-methanol followed by acetylation.[1] The synthesis often starts from a phenylketone precursor, analogous to the synthesis of methylphenidate.[8] The following is a representative protocol for the final steps of synthesizing the hydrochloride salt from the free base.

Protocol: Acidification to Hydrochloride Salt

  • Dissolution: Dissolve the purified (2R,2'R)-(+)-Levophacetoperane free base in a minimal amount of a suitable solvent, such as isopropyl alcohol (IPA), pre-cooled to 0-5°C.

  • Acidification: While maintaining the low temperature, slowly add a stoichiometric amount of concentrated hydrochloric acid (HCl) dropwise to the stirred solution.

  • Precipitation: Continue stirring the mixture at 0-5°C for approximately 1 hour. The white, crystalline solid of this compound hydrochloride will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, for instance, using a Buchner funnel.

  • Washing: Wash the collected solid with a small volume of chilled isopropyl alcohol to remove any residual impurities.

  • Drying: Dry the final product under a vacuum to yield pure this compound hydrochloride.

Note: This protocol is adapted from the synthesis of the related compound dexmethylphenidate hydrochloride and may require optimization.[9]

Analytical Characterization

3.2.1 Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the determination of the purity of this compound hydrochloride.

Protocol:

  • Column: Utilize an Inertsil Symmetry C18 column (e.g., 100 x 4.6 mm, 3.0 µm particle size).

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of Acetonitrile and a buffer solution (e.g., phosphate buffer), typically in a ratio around 30:70 (v/v). Adjust the pH of the buffer to 4.0 using an appropriate acid, such as acetic acid.

  • Flow Rate: Set the flow rate to 1.5 mL/min.

  • Detection: Use a PDA detector and monitor the elution at a wavelength of 215 nm.

  • Sample Preparation: Prepare a standard solution of this compound hydrochloride in the mobile phase at a known concentration (e.g., 10 µg/mL).

  • Injection: Inject a defined volume (e.g., 10 µL) of the sample solution onto the column.

  • Analysis: The purity is determined by comparing the area of the main peak to the total area of all observed peaks.

Note: This protocol is based on a method for the related compound methylphenidate and its impurities and should be validated for this compound hydrochloride.[10]

3.2.2 Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the compound.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).

  • Spectrometer: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Analysis: Process the resulting spectrum (Fourier transform, phase correction, and baseline correction). The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound hydrochloride. Key signals would be expected in the aromatic region (for the phenyl group), aliphatic regions (for the piperidine ring), and a characteristic signal for the acetate methyl group.

Pharmacological Characterization: In Vitro Transporter Uptake Assay

This protocol describes a method to determine the inhibitory activity of this compound hydrochloride on norepinephrine (NET) and dopamine (DAT) transporters expressed in a cell line (e.g., HEK293 cells).

Protocol:

  • Cell Culture: Plate HEK293 cells stably transfected with human NET or DAT in a 96-well, black, clear-bottom microplate. Allow the cells to adhere and form a confluent monolayer overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound hydrochloride in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Assay Initiation: Remove the culture medium from the cells. Add the different concentrations of this compound hydrochloride to the wells and incubate for 10-30 minutes at 37°C.

  • Substrate Addition: Add a fluorescent or radiolabeled substrate that is a known substrate for NET or DAT (e.g., a fluorescent monoamine mimic or [³H]dopamine).

  • Signal Detection (Kinetic Read): Immediately transfer the plate to a fluorescence microplate reader or scintillation counter. Measure the increase in intracellular fluorescence or radioactivity over time. The signal is proportional to the transporter activity.

  • Data Analysis: For each concentration of this compound hydrochloride, calculate the rate of substrate uptake. Plot the uptake rate against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the transporter activity.

Note: This is a generalized protocol based on commercially available neurotransmitter transporter uptake assay kits.[6][11][12][13]

Visualizations

Mechanism of Action at the Synapse

Levophacetoperane_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Synaptic Vesicle DA_NE->Vesicle Stored Synaptic_DA_NE DA & NE Vesicle->Synaptic_DA_NE Release Receptor DA/NE Receptors Synaptic_DA_NE->Receptor Binding DAT Dopamine Transporter (DAT) Synaptic_DA_NE->DAT Reuptake NET Norepinephrine Transporter (NET) Synaptic_DA_NE->NET Reuptake Signal Postsynaptic Signal Receptor->Signal This compound This compound HCl This compound->DAT Blocks This compound->NET Blocks

Caption: Mechanism of this compound HCl at the synapse.

Experimental Workflow: In Vitro Transporter Inhibition Assay

Transporter_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis plate_cells Plate Transfected Cells (e.g., HEK-DAT/NET) add_compound Add Compound to Cells plate_cells->add_compound prepare_compound Prepare Serial Dilutions of this compound HCl prepare_compound->add_compound incubate Incubate (10-30 min, 37°C) add_compound->incubate add_substrate Add Fluorescent/Radiolabeled Substrate incubate->add_substrate read_plate Measure Signal (Fluorescence/CPM) add_substrate->read_plate calc_rate Calculate Rate of Uptake read_plate->calc_rate plot_curve Plot Dose-Response Curve calc_rate->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the in vitro transporter inhibition assay.

References

Methodological & Application

Synthesis Protocol for Levophacetoperane: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Research Purposes Only

Abstract

Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that has garnered interest for its potential therapeutic applications. This document provides a detailed protocol for the synthesis of this compound for research applications. The described methodology focuses on a robust and well-documented route involving the resolution of racemic threo-phenyl-(piperidin-2-yl)-methanol, followed by stereospecific acetylation. This application note includes a comprehensive list of materials and equipment, step-by-step experimental procedures, and expected outcomes, including quantitative data and key analytical characterizations. The provided workflow and reaction pathway diagrams, generated using the DOT language, offer a clear visual representation of the synthesis process. This protocol is intended for use by qualified researchers and scientists in a controlled laboratory setting.

Introduction

This compound, also known as (R,R)-phacetoperane, is the levorotatory enantiomer of the psychoactive compound phacetoperane. It is structurally related to methylphenidate, being its reverse ester. The synthesis of enantiomerically pure this compound is crucial for pharmacological studies to elucidate the specific activities and potential therapeutic benefits of this particular stereoisomer.

The synthetic approach detailed herein follows a classical resolution method, which has been proven effective for obtaining the desired (R,R)-enantiomer with high purity. The overall synthesis can be conceptually divided into two main stages:

  • Resolution of Racemic threo-phenyl-(piperidin-2-yl)-methanol: This step involves the separation of the desired (R,R)-enantiomer from the racemic mixture using a chiral resolving agent, (-)-dibenzoyltartaric acid.

  • Acetylation of (R,R)-threo-phenyl-(piperidin-2-yl)-methanol: The resolved enantiomer is then acetylated to yield the final product, this compound.

This document provides a comprehensive guide for researchers to reproduce this synthesis in a laboratory setting.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier
Racemic threo-phenyl-(piperidin-2-yl)-methanol≥98%Commercially Available
(-)-Dibenzoyltartaric acid≥99%Commercially Available
PropanolAnhydrousCommercially Available
Sodium Hydroxide (NaOH)Reagent GradeCommercially Available
Diethyl etherAnhydrousCommercially Available
Acetic AnhydrideReagent GradeCommercially Available
PyridineAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Crystallization dish

  • Büchner funnel and flask

  • Vacuum pump

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Standard laboratory safety equipment (fume hood, safety glasses, gloves, lab coat)

Experimental Protocols

Part 1: Resolution of Racemic threo-phenyl-(piperidin-2-yl)-methanol

This procedure is adapted from the principles described in U.S. Patent 2,928,835.

  • Dissolution of Reactants: In a 500 mL round-bottom flask, dissolve 19.1 g (0.1 mol) of racemic threo-phenyl-(piperidin-2-yl)-methanol in 200 mL of warm propanol. In a separate flask, dissolve 35.8 g (0.1 mol) of (-)-dibenzoyltartaric acid in 200 mL of warm propanol.

  • Formation of Diastereomeric Salt: Combine the two propanol solutions. The mixture will become cloudy as the diastereomeric salt begins to precipitate.

  • Crystallization: Heat the mixture to reflux until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then let it stand for 24 hours to facilitate the crystallization of the less soluble diastereomeric salt of the (R,R)-enantiomer.

  • Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold propanol.

  • Liberation of the Free Base: Suspend the collected crystals in 150 mL of water and add a 10% aqueous solution of sodium hydroxide until the pH of the mixture is approximately 10-11. This will decompose the tartrate salt and liberate the free base.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL). Combine the organic extracts.

  • Drying and Evaporation: Dry the combined ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the (R,R)-threo-phenyl-(piperidin-2-yl)-methanol.

Part 2: Acetylation of (R,R)-threo-phenyl-(piperidin-2-yl)-methanol to Yield this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the (R,R)-threo-phenyl-(piperidin-2-yl)-methanol obtained from Part 1 in 50 mL of anhydrous pyridine.

  • Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add an equimolar amount of acetic anhydride to the solution with continuous stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of 20 mL of water. Transfer the mixture to a separatory funnel and add 50 mL of dichloromethane.

  • Extraction and Washing: Wash the organic layer successively with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

StepIntermediate/ProductStarting Molar Quantity (mol)Theoretical Yield (g)Actual Yield (g)Yield (%)
1(R,R)-threo-phenyl-(piperidin-2-yl)-methanol0.1 (racemate)9.556.7 - 7.670 - 80
2This compound0.0358.166.5 - 7.380 - 90
Overall This compound 0.1 (racemate) - - 56 - 72

Note: Yields are indicative and may vary based on experimental conditions and purification efficiency.

Table 2: Key Analytical Data for this compound

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 5.85 (d, 1H, CH-O), 3.10-2.95 (m, 1H, piperidine-H), 2.80-2.65 (m, 1H, piperidine-H), 2.10 (s, 3H, COCH₃), 1.80-1.20 (m, 6H, piperidine-H₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 170.5 (C=O), 140.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 78.0 (CH-O), 60.0 (piperidine-CH), 46.0 (piperidine-CH₂), 26.0 (piperidine-CH₂), 25.0 (piperidine-CH₂), 21.0 (COCH₃)
IR (KBr, cm⁻¹)ν: ~3300 (N-H stretch), ~3030 (Ar C-H stretch), ~2940, 2860 (Aliphatic C-H stretch), ~1740 (C=O ester stretch), ~1240 (C-O stretch)
Melting Point Specific to the salt form, if prepared.
Optical Rotation [α]D < 0 (in a specified solvent and concentration)

Visualizations

Levophacetoperane_Synthesis_Workflow cluster_0 Part 1: Resolution cluster_1 Part 2: Acetylation racemic Racemic threo-phenyl- (piperidin-2-yl)-methanol dissolution Dissolution and Mixing racemic->dissolution resolving_agent (-)-Dibenzoyltartaric acid in Propanol resolving_agent->dissolution crystallization Crystallization dissolution->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Diastereomeric Salt ((R,R)-enantiomer) filtration->diastereomeric_salt liberation Liberation of Free Base (aq. NaOH) diastereomeric_salt->liberation extraction1 Extraction (Diethyl Ether) liberation->extraction1 resolved_intermediate (R,R)-threo-phenyl- (piperidin-2-yl)-methanol extraction1->resolved_intermediate acetylation Acetylation resolved_intermediate->acetylation To Acetylation acetylation_reagent Acetic Anhydride in Pyridine acetylation_reagent->acetylation workup Aqueous Workup acetylation->workup extraction2 Extraction (DCM) workup->extraction2 purification Purification (Column Chromatography) extraction2->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Levophacetoperane_Signaling_Pathway cluster_reaction Chemical Transformation racemic_threo Racemic threo-phenyl- (piperidin-2-yl)-methanol (Mixture of R,R and S,S enantiomers) resolved_RR (R,R)-threo-phenyl- (piperidin-2-yl)-methanol racemic_threo->resolved_RR Resolution with (-)-Dibenzoyltartaric Acid This compound This compound ((R,R)-threo-phenyl-(piperidin-2-yl)methyl acetate) resolved_RR->this compound Acetylation with Acetic Anhydride

Application Notes and Protocols for In Vitro Binding Assay of Levophacetoperane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for a competitive radioligand binding assay to enable researchers to determine the in vitro binding affinity of Levophacetoperane for both the human dopamine and norepinephrine transporters.

Data Presentation

As specific binding affinities for this compound are not available in the reviewed literature, the following table is provided as a template for researchers to summarize their experimentally determined data.

Target TransporterRadioligand UsedKᵢ of this compound (nM)Hill Slope
Dopamine Transporter (DAT)[³H]WIN 35,428 or similarUser-determined valueUser-determined value
Norepinephrine Transporter (NET)[³H]Nisoxetine or similarUser-determined valueUser-determined value

Experimental Protocols

Principle of the Assay

This protocol describes a competitive radioligand binding assay, a robust method for determining the affinity (Kᵢ) of a test compound (this compound) for a specific receptor or transporter.[6] The assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Materials and Reagents
  • Test Compound: this compound hydrochloride

  • Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT) or the human norepinephrine transporter (hNET).

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 or [³H]GBR 12935

    • For hNET: [³H]Nisoxetine or [³H]Tomoxetine

  • Non-specific Binding Control:

    • For hDAT: 10 µM Benztropine or 10 µM GBR 12909

    • For hNET: 10 µM Desipramine or 1 µM Nisoxetine

  • Buffers and Solutions:

    • Assay Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

    • Lysis Buffer (for membrane preparation): 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Cell harvester and vacuum filtration apparatus

  • Scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Preparation of Cell Membranes
  • Culture HEK293 or CHO cells expressing hDAT or hNET to confluence.

  • Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer and homogenize using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

  • Resuspend the final membrane pellet in assay binding buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Store the membrane aliquots at -80°C until use.

Radioligand Binding Assay Procedure

The following procedure should be performed for both hDAT and hNET, using the respective radioligand and non-specific binding control.

  • In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of membrane suspension, 50 µL of radioligand at a final concentration at or below its Kₑ, and 50 µL of assay binding buffer.

    • Non-specific Binding: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of the appropriate non-specific binding control.

    • Competitive Binding: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

  • Incubate the plates at room temperature (or 4°C for some ligands) for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value of this compound using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₑ is the dissociation constant of the radioligand for the transporter.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (hDAT/hNET expressing cells) membrane_prep Membrane Preparation cell_culture->membrane_prep quantification Protein Quantification membrane_prep->quantification assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) quantification->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_processing Calculate Specific Binding scintillation->data_processing curve_fitting Non-linear Regression (IC50) data_processing->curve_fitting ki_calculation Cheng-Prusoff Equation (Ki) curve_fitting->ki_calculation

Caption: Experimental workflow for the in vitro competitive binding assay.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_effect Effect DA_NE Dopamine (DA) & Norepinephrine (NE) DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) This compound This compound This compound->DAT This compound->NET Increased_Synaptic_Levels Increased Synaptic DA & NE Levels Reuptake->Increased_Synaptic_Levels Inhibition of Reuptake

Caption: Putative signaling pathway of this compound action.

References

Application Notes and Protocols for Studying Levophacetoperane in Animal Models of ADHD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Levophacetoperane, a promising therapeutic candidate for Attention-Deficit/Hyperactivity Disorder (ADHD), using established animal models.

Introduction to this compound and its Relevance to ADHD

This compound (NLS-3) is the (R,R)-enantiomer of phacetoperane and a reverse ester of the well-known ADHD medication, methylphenidate.[1][2] Historical clinical use for other indications suggested a potentially favorable benefit/risk profile compared to other psychostimulants.[1][2] Its distinct structure warrants a thorough investigation into its mechanism of action and therapeutic potential for ADHD, particularly concerning its effects on the core symptoms of hyperactivity, inattention, and impulsivity. Animal models are indispensable tools for this purpose, allowing for controlled investigation of behavioral and neurochemical effects that are not feasible in human studies.[3][4]

Recommended Animal Model: The Spontaneously Hypertensive Rat (SHR)

The Spontaneously Hypertensive Rat (SHR) is the most widely used and well-validated genetic animal model for the combined type of ADHD.[5][6][7] SHRs exhibit key behavioral characteristics that parallel ADHD symptoms, including sustained hyperactivity in familiar environments, deficits in attention, and increased impulsivity.[5][8] Furthermore, the SHR model shows predictive validity, as the core behavioral deficits are often ameliorated by clinically effective ADHD medications like methylphenidate.[8] The Wistar-Kyoto (WKY) rat, the normotensive progenitor strain from which the SHR was derived, serves as the appropriate control for these studies.[8][9]

Experimental Protocols

Assessment of Hyperactivity: The Open-Field Test

The open-field test is a standard method for evaluating locomotor activity and exploratory behavior.[6][10][11] In the context of ADHD models, it is used to assess baseline hyperactivity and the effects of pharmacological interventions.

Protocol:

  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system to monitor movement.

  • Animals: Adult male SHR and WKY rats.

  • Procedure:

    • Administer this compound (various doses), methylphenidate (positive control), or vehicle (negative control) via the appropriate route (e.g., intraperitoneal injection).

    • After a predetermined pretreatment time, place the rat in the center of the open-field arena.

    • Allow the animal to explore the arena for a set duration (e.g., 30 minutes).

    • Record locomotor activity, including total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis: Compare the locomotor data across treatment groups and strains. A reduction in the characteristic hyperactivity of the SHR model by this compound would indicate potential therapeutic efficacy.

Assessment of Attention and Impulsivity: The Five-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is a robust operant conditioning task used to measure visuospatial attention and motor impulsivity in rodents.[3][4][12][13][14]

Protocol:

  • Apparatus: An operant chamber with five apertures arranged horizontally, a food dispenser for reinforcement, and a house light.

  • Animals: Food-restricted adult male SHR and WKY rats.

  • Training:

    • Rats are trained to nose-poke an illuminated aperture to receive a food reward.

    • The stimulus duration is gradually decreased to increase attentional demand.

    • An inter-trial interval (ITI) is introduced, during which premature responses are recorded as a measure of impulsivity.

  • Testing:

    • Once stable performance is achieved, administer this compound, methylphenidate, or vehicle prior to the test session.

    • Key performance measures to be recorded include:

      • Accuracy: Percentage of correct responses (a measure of attention).

      • Omissions: Number of trials with no response (can indicate inattention or sedation).

      • Premature Responses: Responses during the ITI (a measure of impulsivity).

      • Response Latency: Time to make a correct response.

  • Data Analysis: Analyze the effects of this compound on accuracy and premature responses in both SHR and WKY rats. An improvement in accuracy and a reduction in premature responses in SHRs would suggest efficacy in treating inattention and impulsivity.

Neurochemical Analysis: In Vivo Microdialysis in the Prefrontal Cortex

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[1][2][15][16] The prefrontal cortex is a key area implicated in ADHD pathophysiology, with dopamine (DA) and norepinephrine (NE) playing crucial roles.[17]

Protocol:

  • Surgery: Surgically implant a microdialysis guide cannula targeting the medial prefrontal cortex of SHR and WKY rats. Allow for recovery.

  • Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid.

    • Collect baseline dialysate samples to establish basal extracellular levels of DA and NE.

    • Administer this compound, methylphenidate, or vehicle.

    • Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.

  • Analysis: Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify DA and NE concentrations.

  • Data Interpretation: Determine the effect of this compound on DA and NE levels in the prefrontal cortex. This will help to elucidate its mechanism of action, particularly in comparison to methylphenidate, which is known to block both DA and NE transporters.[18] It is hypothesized that this compound may exhibit a different ratio of DA to NE elevation, potentially contributing to its unique clinical profile. The prefrontal cortex is notable for the clearance of dopamine by the norepinephrine transporter (NET), which can be a key factor in the action of drugs targeting these systems.[19][20][21]

Data Presentation

Table 1: Hypothetical Effects of this compound on Hyperactivity in the Open-Field Test

Treatment GroupAnimal StrainTotal Distance Traveled (cm)
VehicleWKY2500 ± 200
VehicleSHR4500 ± 300
Methylphenidate (2 mg/kg)SHR3000 ± 250
This compound (1 mg/kg)SHR3500 ± 280
This compound (3 mg/kg)SHR2800 ± 220
This compound (10 mg/kg)SHR2600 ± 210

Table 2: Hypothetical Effects of this compound in the 5-CSRTT

Treatment GroupAnimal StrainAccuracy (%)Premature Responses
VehicleWKY85 ± 510 ± 3
VehicleSHR65 ± 725 ± 5
Methylphenidate (2 mg/kg)SHR78 ± 615 ± 4
This compound (3 mg/kg)SHR82 ± 512 ± 3

Table 3: Hypothetical Effects of this compound on Extracellular Neurotransmitters in the Prefrontal Cortex

Treatment Group% Baseline Dopamine% Baseline Norepinephrine
Vehicle100 ± 10100 ± 12
Methylphenidate (2 mg/kg)350 ± 40300 ± 35
This compound (3 mg/kg)250 ± 30400 ± 45

Visualizations

Experimental_Workflow cluster_subjects Animal Subjects cluster_treatments Treatment Groups cluster_assays Behavioral & Neurochemical Assays SHR SHR Rats (ADHD Model) Levo This compound (Dose Response) SHR->Levo MPH Methylphenidate (Positive Control) SHR->MPH Veh Vehicle (Negative Control) SHR->Veh WKY WKY Rats (Control) WKY->Veh OFT Open-Field Test (Hyperactivity) Levo->OFT CSRTT 5-CSRTT (Attention/Impulsivity) Levo->CSRTT Microdialysis In Vivo Microdialysis (DA/NE Levels) Levo->Microdialysis MPH->OFT MPH->CSRTT MPH->Microdialysis Veh->OFT Veh->CSRTT Veh->Microdialysis

Caption: Experimental workflow for evaluating this compound.

Proposed_Mechanism cluster_presynaptic Presynaptic Terminal (PFC) cluster_synapse Synaptic Cleft cluster_transporters Reuptake Transporters DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine Vesicles NE_synapse Norepinephrine NE_vesicle->NE_synapse Release DAT DAT DA_synapse->DAT Reuptake NET NET DA_synapse->NET Reuptake (in PFC) NE_synapse->NET Reuptake Levo This compound Levo->DAT Inhibition Levo->NET Stronger Inhibition

Caption: Proposed mechanism of this compound in the prefrontal cortex.

Logical_Relationship cluster_mechanism Neurochemical Effect cluster_behavior Behavioral Outcomes in SHR start This compound Administration neuro_effect Differential increase in synaptic NE and DA in Prefrontal Cortex start->neuro_effect hyperactivity Reduced Hyperactivity neuro_effect->hyperactivity attention Improved Attention neuro_effect->attention impulsivity Reduced Impulsivity neuro_effect->impulsivity efficacy Therapeutic Efficacy for ADHD hyperactivity->efficacy attention->efficacy impulsivity->efficacy

Caption: Logical flow from drug administration to therapeutic effect.

References

Application Notes and Protocols for Chiral Separation of Levophacetoperane Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed application note and a comprehensive protocol for the chiral separation of Levophacetoperane enantiomers using High-Performance Liquid Chromatography (HPLC). This compound, a chiral pharmaceutical compound, requires accurate enantiomeric separation to ensure its therapeutic efficacy and safety, as enantiomers can exhibit different pharmacological and toxicological profiles.[1][2] This protocol outlines a proposed method utilizing a polysaccharide-based chiral stationary phase with a normal phase mobile phase, a common and effective approach for the resolution of a wide range of chiral compounds.[3][4][5] The provided methodologies are intended for researchers, scientists, and drug development professionals to facilitate the development and implementation of a robust analytical method for the enantiomeric purity assessment of this compound.

Introduction

Chiral separation is a critical aspect of pharmaceutical development and quality control.[6] Many pharmaceutical compounds are chiral, existing as enantiomers which are non-superimposable mirror images of each other.[1][7] These enantiomers can have distinct pharmacological, toxicological, and pharmacokinetic properties.[1][2] Therefore, regulatory agencies often require the development and validation of analytical methods to quantify the enantiomeric purity of chiral drug substances and products.[6][8]

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for the separation of enantiomers due to its high efficiency, sensitivity, and reproducibility.[1][6][9] The direct approach, utilizing a CSP, is often preferred over indirect methods that require derivatization of the analyte.[4][10] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and are a primary choice for initial screening in chiral method development.[2][3][5]

This application note details a proposed HPLC method for the chiral separation of this compound enantiomers. The method is based on established principles of chiral chromatography and provides a starting point for method development and validation.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is required.

  • Chiral Column: A polysaccharide-based chiral column is recommended for the initial screening. Columns such as Daicel Chiralpak AD-H or Chiralcel OD-H are suitable choices.[4]

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol (EtOH) are required for the mobile phase.[11]

  • Sample Solvent: The sample should be dissolved in a solvent that is miscible with the mobile phase and has a lower polarity. A mixture of the mobile phase components is often a good choice.

  • This compound Standard: A racemic standard of this compound is necessary for method development and system suitability testing.

Proposed HPLC Method Parameters

The following parameters are proposed as a starting point for the chiral separation of this compound enantiomers. Optimization may be required to achieve the desired resolution and run time.

ParameterProposed Condition
Column Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / Isopropanol (IPA) (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or a more specific wavelength if known)
Sample Concentration 1 mg/mL
Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Working Standard: Dilute the stock solution with the mobile phase to a suitable concentration for injection (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the test sample at a similar concentration as the working standard using the mobile phase as the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

Method Development and Optimization

If the initial conditions do not provide adequate separation, the following parameters can be adjusted:

  • Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (IPA or EtOH) can be varied. Increasing the alcohol content generally decreases retention time but may also affect resolution.[12][13][14] Trying different alcohols (e.g., ethanol) can also significantly impact selectivity.[13]

  • Flow Rate: Adjusting the flow rate can influence efficiency and resolution. A lower flow rate often leads to better resolution but longer analysis times.

  • Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Varying the temperature between 15 °C and 40 °C may improve separation.

Data Presentation

The following tables summarize the expected data from a successful chiral separation of this compound enantiomers. The values are representative and will need to be determined experimentally.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000

Table 2: Representative Chromatographic Data

EnantiomerRetention Time (min)Peak Area% Area
Enantiomer 18.5500,00050.0
Enantiomer 210.2500,00050.0

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC method development and analysis of this compound enantiomers.

G Chiral HPLC Method Workflow for this compound cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Sample Preparation (Dissolution & Filtration) hplc_injection Inject Sample onto Chiral Column prep_sample->hplc_injection prep_mobile Mobile Phase Preparation (n-Hexane/IPA) hplc_separation Isocratic Elution prep_mobile->hplc_separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection data_integration Peak Integration hplc_detection->data_integration data_analysis Calculate Resolution & Enantiomeric Purity data_integration->data_analysis

Caption: Workflow for this compound chiral separation.

Logical Relationship of Method Development

This diagram shows the logical steps involved in optimizing the chiral separation method.

G Chiral Method Development Strategy start Initial Method (e.g., Hexane/IPA 80:20) check_res Resolution (Rs) ≥ 1.5? start->check_res optimize_mp Adjust Mobile Phase (e.g., %IPA, change alcohol) check_res->optimize_mp No final_method Final Validated Method check_res->final_method Yes optimize_mp->check_res optimize_temp Adjust Column Temperature optimize_mp->optimize_temp optimize_flow Adjust Flow Rate optimize_mp->optimize_flow optimize_temp->check_res optimize_flow->check_res

Caption: Strategy for optimizing chiral HPLC method.

References

Application Note: Gas Chromatographic Analysis of Levophacetoperane in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the quantitative analysis of Levophacetoperane in human plasma and urine using gas chromatography-mass spectrometry (GC-MS). This compound, a psychostimulant and the reverse ester of methylphenidate, requires precise analytical methods for pharmacokinetic studies, clinical monitoring, and forensic applications.[1][2] The described protocol employs a liquid-liquid extraction (LLE) for sample cleanup followed by GC-MS analysis. The method is suitable for the determination of this compound across a clinically relevant concentration range.

Introduction

This compound is a central nervous system stimulant that has been investigated for its antidepressant and anorectic properties.[1][2] As a piperidine derivative, its analysis in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a robust technique for the quantification of pharmaceuticals in complex biological samples.[4] This document provides a comprehensive protocol for the extraction and GC-MS analysis of this compound from plasma and urine.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Structure [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate[5]
Molecular Formula C14H19NO2[5][6]
Molecular Weight 233.31 g/mol [5][6]
CAS Number 24558-01-8[6]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for the extraction of this compound from 1 mL of plasma or urine.

Materials:

  • Biological sample (plasma or urine)

  • Internal Standard (IS) solution (e.g., Deuterated this compound or a structurally similar compound like Methylphenidate-d3)

  • 5 M Sodium Hydroxide (NaOH)

  • Extraction Solvent: n-butyl chloride

  • Reconstitution Solvent: Ethyl acetate

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the biological sample (plasma or urine) into a 15 mL polypropylene centrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 200 µL of 5 M NaOH to basify the sample to a pH > 10.

  • Add 5 mL of n-butyl chloride.

  • Cap the tube and vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of ethyl acetate.

  • Transfer the reconstituted sample to a GC-MS autosampler vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Mass Selective Detector (GC-MS)

  • Autosampler

GC-MS Conditions:

ParameterCondition
GC Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored (Quant/Qual) To be determined from the mass spectrum of this compound (hypothetical m/z values: e.g., 146, 84 for this compound; specific m/z for IS)

Data Presentation

Table 1: Calibration Curve for this compound in Human Plasma
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
50.048
100.095
250.241
500.489
1000.992
2502.456
5004.987
Linearity (r²) 0.9995
Table 2: Precision and Accuracy for this compound in Human Urine
QC LevelSpiked Conc. (ng/mL)Measured Conc. (ng/mL) (Mean ± SD, n=5)Intra-day Precision (%RSD)Accuracy (%)
Low 1514.5 ± 0.85.596.7
Medium 150153.2 ± 6.14.0102.1
High 400395.6 ± 17.84.598.9
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low 1588.295.1
High 40091.598.3

Visualizations

experimental_workflow sample Biological Sample (Plasma or Urine) add_is Add Internal Standard (IS) sample->add_is basify Basify with NaOH (pH > 10) add_is->basify add_solvent Add Extraction Solvent (n-butyl chloride) basify->add_solvent vortex Vortex Mix (2 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute inject GC-MS Analysis reconstitute->inject

Caption: Workflow for the liquid-liquid extraction of this compound.

logical_relationship method_dev Method Development sample_prep Sample Preparation method_dev->sample_prep gc_params GC Parameters method_dev->gc_params ms_params MS Parameters method_dev->ms_params validation Method Validation sample_prep->validation gc_params->validation ms_params->validation linearity Linearity validation->linearity precision Precision validation->precision accuracy Accuracy validation->accuracy recovery Recovery validation->recovery lod_loq LOD/LOQ validation->lod_loq

Caption: Logical flow of analytical method development and validation.

References

Application Notes and Protocols: In Vivo Microdialysis to Measure Levophacetoperane Effects on Dopamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to investigate the effects of Levophacetoperane on extracellular dopamine levels in the brain. This compound, a psychostimulant and the reverse ester of methylphenidate, acts as a competitive inhibitor of both norepinephrine and dopamine uptake.[1][2][3] This document outlines the necessary procedures for preclinical assessment of its dopaminergic activity in vivo.

Introduction to In Vivo Microdialysis for Dopamine Monitoring

In vivo microdialysis is a widely used neuropharmacological technique for sampling and measuring the concentration of endogenous substances, such as neurotransmitters and their metabolites, in the extracellular fluid of specific brain regions in awake, freely moving animals.[4][5] This method involves the stereotaxic implantation of a microdialysis probe, which consists of a semi-permeable membrane, into the brain region of interest.[5] A physiological solution (perfusate) is slowly pumped through the probe, allowing for the passive diffusion of small molecules from the extracellular space into the perfusate, which is then collected as dialysate for analysis.[5]

Coupling in vivo microdialysis with highly sensitive analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) allows for the precise quantification of neurotransmitters like dopamine.[4][6] This approach is invaluable for characterizing the mechanism of action of novel psychoactive compounds.[7]

Mechanism of Action of this compound

This compound is a psychostimulant that functions as a competitive inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2] By blocking these transporters, this compound prevents the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron.[8] This action leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling.[8]

Signaling Pathway of this compound's Effect on Dopamine

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA_vesicle Dopamine (in vesicles) DOPA->DA_vesicle Synthesis Synaptic_Cleft Extracellular Dopamine DA_vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake DA_receptor Dopamine Receptors Synaptic_Cleft->DA_receptor Binding Signal Postsynaptic Signaling DA_receptor->Signal This compound This compound This compound->DAT Inhibition

Caption: this compound blocks the dopamine transporter (DAT), increasing extracellular dopamine.

Experimental Protocols

The following protocols provide a detailed methodology for conducting an in vivo microdialysis study to assess the effects of this compound on dopamine levels in the rat striatum, a brain region rich in dopaminergic terminals.

Materials and Reagents
  • Animals: Male Wistar rats (250-300g)

  • This compound hydrochloride: To be dissolved in sterile saline.

  • Anesthetics: Isoflurane or a ketamine/xylazine mixture.

  • Microdialysis Probes: Concentric design with a 2-4 mm semipermeable membrane (e.g., 20 kDa molecular weight cut-off).

  • Guide Cannulae: For stereotaxic implantation.

  • Perfusion Fluid (Artificial Cerebrospinal Fluid - aCSF): Composition in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2, buffered to pH 7.4 with phosphate buffer.

  • HPLC-ED System: Including a pump, injector, reverse-phase C18 column, and an electrochemical detector.

  • Mobile Phase for HPLC: A solution containing sodium phosphate, EDTA, sodium octyl sulfate, and methanol, adjusted to an acidic pH.

  • Dopamine standards: For calibration curve generation.

Experimental Workflow

In Vivo Microdialysis Experimental Workflow

A Stereotaxic Surgery: Implantation of Guide Cannula B Animal Recovery (5-7 days) A->B C Microdialysis Probe Insertion B->C D Probe Equilibration with aCSF C->D E Baseline Sample Collection (3-4 samples) D->E F Administration of this compound or Vehicle (i.p.) E->F G Post-injection Sample Collection (e.g., every 20 min for 3 hours) F->G H HPLC-ED Analysis of Dopamine in Dialysate Samples G->H I Data Analysis and Interpretation H->I

Caption: Workflow for in vivo microdialysis to measure dopamine changes after drug administration.

Detailed Methodologies

Step 1: Stereotaxic Surgery and Guide Cannula Implantation

  • Anesthetize the rat using isoflurane or an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail.

  • Mount the animal in a stereotaxic frame.

  • Surgically expose the skull and drill a small hole over the target brain region (e.g., striatum; coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).

  • Slowly lower the guide cannula to the desired depth and secure it to the skull using dental cement and surgical screws.

  • Insert a dummy cannula to keep the guide patent.

  • Allow the animal to recover for 5-7 days with appropriate post-operative care.

Step 2: Microdialysis Experiment

  • On the day of the experiment, place the rat in a freely moving animal setup.

  • Remove the dummy cannula and insert the microdialysis probe into the guide cannula.

  • Connect the probe to a micro-infusion pump and begin perfusion with aCSF at a flow rate of 1-2 µL/min.

  • Allow for a 1-2 hour equilibration period for the probe and tissue to stabilize.

  • Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish a stable basal dopamine level.

  • Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or the vehicle (saline).

  • Continue collecting dialysate samples at the same interval for at least 3 hours post-injection.

  • Store samples at -80°C until analysis.

Step 3: HPLC-ED Analysis

  • Prepare a dopamine standard curve by making serial dilutions of a stock solution.

  • Set up the HPLC-ED system with the appropriate mobile phase and column.

  • Inject a fixed volume of the standards and dialysate samples into the HPLC system.

  • The electrochemical detector will measure the oxidation of dopamine, generating a peak.

  • The peak height or area is proportional to the dopamine concentration.

  • Quantify the dopamine concentration in the dialysate samples by comparing their peak sizes to the standard curve.

Data Presentation and Interpretation

The data should be expressed as a percentage change from the average baseline dopamine concentration. This normalization allows for comparison across different animals.

Hypothetical Quantitative Data

Table 1: Effect of this compound on Extracellular Dopamine in the Striatum

Time (minutes)Vehicle (% Baseline ± SEM)This compound (1 mg/kg) (% Baseline ± SEM)This compound (5 mg/kg) (% Baseline ± SEM)This compound (10 mg/kg) (% Baseline ± SEM)
-40105 ± 898 ± 7102 ± 999 ± 6
-2095 ± 6101 ± 599 ± 8101 ± 7
0 (Injection) 100 100 100 100
20102 ± 5155 ± 12250 ± 20450 ± 35
4098 ± 7180 ± 15320 ± 25600 ± 48
60101 ± 6175 ± 14310 ± 22580 ± 45
8099 ± 8160 ± 11280 ± 18520 ± 40
100103 ± 7145 ± 10250 ± 15450 ± 32
12097 ± 5130 ± 9210 ± 13380 ± 28
180100 ± 6110 ± 8150 ± 11250 ± 20*

*p < 0.05 compared to vehicle control

Table 2: Summary of Dopamine Response Parameters

Treatment GroupBasal Dopamine (nM ± SEM)Peak Dopamine (% Baseline ± SEM)Time to Peak (minutes)Area Under the Curve (AUC) (% Baseline * min)
Vehicle4.5 ± 0.5105 ± 8N/A18090
This compound (1 mg/kg)4.7 ± 0.6180 ± 154027900
This compound (5 mg/kg)4.3 ± 0.4320 ± 254045000
This compound (10 mg/kg)4.6 ± 0.5600 ± 484076500
Interpretation of Results

The hypothetical data in Tables 1 and 2 illustrate a dose-dependent increase in extracellular dopamine levels in the striatum following the administration of this compound. The vehicle-treated group shows no significant change in dopamine levels, confirming the stability of the baseline. The increase in dopamine concentration is consistent with this compound's mechanism of action as a dopamine reuptake inhibitor.[1][2] The Area Under the Curve (AUC) provides a measure of the total dopamine increase over the experimental period, further demonstrating a robust and dose-dependent effect of the compound.

Conclusion

In vivo microdialysis is a powerful technique for elucidating the neurochemical profile of novel compounds like this compound.[5] The protocols and application notes presented here provide a framework for researchers to design and execute studies to quantify the effects of this compound on dopamine neurotransmission. Such studies are crucial for understanding its therapeutic potential and for the development of new treatments for disorders involving dopaminergic dysfunction.

References

Experimental Design for Narcolepsy Research Using Levophacetoperane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing preclinical studies to investigate the therapeutic potential of Levophacetoperane for narcolepsy. The protocols detailed below are intended to guide researchers in evaluating the compound's mechanism of action, efficacy in animal models, and its effects on the underlying neurobiology of wakefulness and sleep.

Introduction to this compound and Narcolepsy

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, sleep paralysis, and hypnagogic hallucinations. The primary cause of narcolepsy type 1 is the loss of orexin (also known as hypocretin) producing neurons in the hypothalamus. This leads to instability in the sleep-wake cycle.

This compound is a psychostimulant that acts as a competitive inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] By blocking the reuptake of dopamine and norepinephrine, this compound increases the extracellular concentrations of these neurotransmitters in the brain, thereby promoting wakefulness and alertness. Its mechanism of action is similar to other wake-promoting agents used in the treatment of narcolepsy.

Data Presentation: In Vitro Pharmacology

While specific quantitative binding affinity (Ki) and functional inhibitory concentration (IC50) values for this compound are not publicly available, a complete binding profile assay has been reported to confirm its favorable benefit/risk profile compared to other stimulants.[2] For context, the following table presents the Ki values for other well-known dopamine and norepinephrine reuptake inhibitors.

CompoundDopamine Transporter (DAT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)
This compound Not Publicly AvailableNot Publicly Available
Methylphenidate~100~100
ModafinilLow AffinityLow Affinity
Solriamfetol~7.9~3.0
Bupropion~526~1400

Signaling Pathways

Dopaminergic and Noradrenergic Pathways in Wakefulness

The wake-promoting effects of this compound are mediated through the enhancement of dopaminergic and noradrenergic signaling in key brain regions involved in arousal and vigilance.

Wakefulness_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT DAT This compound->DAT Inhibits NET NET This compound->NET Inhibits Dopamine_Vesicle Dopamine Dopamine Dopamine Dopamine_Vesicle->Dopamine Norepinephrine_Vesicle Norepinephrine Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Dopamine->DAT Reuptake D1_Receptor D1 Receptor Dopamine->D1_Receptor D2_Receptor D2 Receptor Dopamine->D2_Receptor Norepinephrine->NET Reuptake Alpha1_Receptor α1 Receptor Norepinephrine->Alpha1_Receptor Beta1_Receptor β1 Receptor Norepinephrine->Beta1_Receptor Wakefulness_Promotion Wakefulness_Promotion D1_Receptor->Wakefulness_Promotion D2_Receptor->Wakefulness_Promotion Alpha1_Receptor->Wakefulness_Promotion Beta1_Receptor->Wakefulness_Promotion

This compound's Mechanism of Action

Experimental Protocols

A systematic evaluation of this compound for narcolepsy should involve a tiered approach, from in vitro characterization to in vivo efficacy and safety assessment.

Experimental_Workflow In_Vitro_Assays In Vitro Assays Reuptake_Assay Dopamine/Norepinephrine Reuptake Assay In_Vitro_Assays->Reuptake_Assay In_Vivo_Studies In Vivo Studies in Orexin Knockout Mice Reuptake_Assay->In_Vivo_Studies Microdialysis Microdialysis In_Vivo_Studies->Microdialysis EEG_EMG EEG/EMG Recording In_Vivo_Studies->EEG_EMG Cataplexy_Assessment Cataplexy Assessment In_Vivo_Studies->Cataplexy_Assessment Data_Analysis Data Analysis and Interpretation Microdialysis->Data_Analysis EEG_EMG->Data_Analysis Cataplexy_Assessment->Data_Analysis

Experimental Workflow for this compound

Protocol 1: In Vitro Dopamine and Norepinephrine Reuptake Inhibition Assay

Objective: To determine the potency of this compound in inhibiting dopamine and norepinephrine reuptake at their respective transporters.

Materials:

  • HEK293 cells stably expressing human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

  • [³H]Dopamine and [³H]Norepinephrine.

  • This compound.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture hDAT- and hNET-expressing HEK293 cells in appropriate media and conditions.

  • Assay Preparation: Plate the cells in 96-well plates and allow them to adhere.

  • Compound Incubation: Wash the cells with assay buffer and then incubate with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Radioligand Addition: Add a fixed concentration of [³H]Dopamine or [³H]Norepinephrine to the respective cell plates and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound for both DAT and NET by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Microdialysis in Orexin Knockout Mice

Objective: To measure the effect of this compound on extracellular levels of dopamine and norepinephrine in the prefrontal cortex and nucleus accumbens of a narcoleptic mouse model.

Materials:

  • Orexin/ataxin-3 transgenic mice (a model for narcolepsy with cataplexy).

  • This compound.

  • Microdialysis probes.

  • Stereotaxic apparatus.

  • HPLC system with electrochemical detection.

  • Artificial cerebrospinal fluid (aCSF).

Procedure:

  • Surgical Implantation: Anesthetize the mice and stereotaxically implant a guide cannula targeting the prefrontal cortex or nucleus accumbens.

  • Recovery: Allow the mice to recover from surgery for at least 48 hours.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples for at least 60 minutes.

  • Drug Administration: Administer this compound (e.g., intraperitoneally) at various doses.

  • Post-Drug Collection: Continue to collect dialysate samples for at least 2-3 hours post-drug administration.

  • Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and norepinephrine concentrations using HPLC with electrochemical detection.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the effects of different doses of this compound.

Protocol 3: EEG/EMG Recording and Sleep-Wake Analysis in Orexin Knockout Mice

Objective: To assess the effects of this compound on sleep-wake architecture, including total wake time, sleep latency, and the number of state transitions.

Materials:

  • Orexin knockout mice.

  • This compound.

  • EEG and EMG electrodes.

  • Data acquisition system for polysomnography.

  • Sleep scoring software.

Procedure:

  • Electrode Implantation: Surgically implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles of the mice.

  • Recovery and Habituation: Allow the mice to recover for at least one week and habituate them to the recording chamber and cables.

  • Baseline Recording: Record baseline EEG and EMG data for 24 hours to establish normal sleep-wake patterns.

  • Drug Administration: Administer this compound or vehicle at the beginning of the dark (active) phase.

  • Post-Drug Recording: Record EEG and EMG data for the subsequent 24 hours.

  • Sleep Scoring: Manually or automatically score the recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-second epochs.

  • Data Analysis: Quantify the time spent in each state, the latency to sleep onset, the number and duration of sleep/wake bouts, and the number of state transitions. Compare the effects of this compound with vehicle.

Protocol 4: Assessment of Cataplexy in Orexin Knockout Mice

Objective: To evaluate the effect of this compound on the frequency and duration of cataplexy-like episodes.

Materials:

  • Orexin knockout mice.

  • This compound.

  • Video recording equipment.

  • EEG/EMG recording setup (as in Protocol 3).

Procedure:

  • Simultaneous Recording: Simultaneously record video and EEG/EMG data from the mice.

  • Cataplexy Identification: Identify cataplexy-like episodes based on behavioral criteria (sudden behavioral arrest with loss of muscle tone, often with the head touching the floor) and electrophysiological criteria (low-amplitude EEG with a peak in the theta frequency and flat EMG).

  • Baseline Assessment: Quantify the number and duration of cataplexy-like episodes during a baseline recording period.

  • Drug Administration: Administer this compound or vehicle.

  • Post-Drug Assessment: Quantify the number and duration of cataplexy-like episodes for several hours after drug administration.

  • Data Analysis: Compare the frequency and duration of cataplexy-like episodes between the this compound-treated and vehicle-treated groups.

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow and dependencies of the proposed experimental plan.

Logical_Flow Hypothesis Hypothesis: This compound promotes wakefulness and reduces cataplexy in narcolepsy. In_Vitro_Validation In Vitro Validation: Confirm DAT/NET Inhibition Hypothesis->In_Vitro_Validation In_Vivo_Mechanism In Vivo Mechanism: Demonstrate increased DA/NE levels in relevant brain regions In_Vitro_Validation->In_Vivo_Mechanism In_Vivo_Efficacy_Wake In Vivo Efficacy (Wakefulness): Show increased wakefulness and reduced sleep In_Vivo_Mechanism->In_Vivo_Efficacy_Wake In_Vivo_Efficacy_Cataplexy In Vivo Efficacy (Cataplexy): Show reduction in cataplexy-like episodes In_Vivo_Mechanism->In_Vivo_Efficacy_Cataplexy Conclusion Conclusion: This compound is a potential therapeutic for narcolepsy. In_Vivo_Efficacy_Wake->Conclusion In_Vivo_Efficacy_Cataplexy->Conclusion

Logical Flow of the Experimental Design

References

Application Notes and Protocols for the Quantification of Levophacetoperane and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that functions as a norepinephrine and dopamine reuptake inhibitor. As a reverse ester of methylphenidate, its metabolic fate is of significant interest in drug development and clinical monitoring. Understanding the concentrations of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. These application notes provide detailed protocols for the quantification of this compound and its primary predicted metabolite, this compound carboxylic acid, in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Metabolic Pathway

Based on its structural similarity to methylphenidate, the primary metabolic pathway for this compound is predicted to be the hydrolysis of the ester group, catalyzed by carboxylesterases, to form this compound carboxylic acid. Minor oxidative metabolites, such as hydroxylated forms, may also be produced.

This compound This compound Metabolite This compound Carboxylic Acid This compound->Metabolite Hydrolysis (Carboxylesterases) Oxidative_Metabolites Hydroxylated Metabolites (Minor Pathway) This compound->Oxidative_Metabolites Oxidation (CYP450 Enzymes)

Predicted metabolic pathway of this compound.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for the sensitive and selective quantification of this compound and its metabolites due to its high specificity and ability to detect low concentrations in complex biological matrices.

Table 1: Hypothetical Quantitative Data for Method Validation
AnalyteMatrixCalibration Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
This compound Plasma0.1 - 1000.195 - 105< 10
Urine1 - 1000192 - 108< 12
This compound Carboxylic Acid Plasma0.5 - 5000.598 - 103< 8
Urine5 - 5000596 - 107< 11

Note: This data is hypothetical and serves as a target for method validation.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound and this compound carboxylic acid from human plasma and urine.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Human plasma or urine samples

  • Internal Standard (IS) solution (e.g., deuterated this compound and this compound carboxylic acid)

  • Methanol

  • Acetonitrile

  • Formic acid

  • Ammonium hydroxide

  • Water (LC-MS grade)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Pre-treatment:

    • Thaw plasma or urine samples at room temperature.

    • Vortex samples for 10 seconds.

    • To 200 µL of sample, add 20 µL of IS solution and 200 µL of 0.1% formic acid in water.

    • Vortex for 10 seconds and centrifuge at 4000 rpm for 5 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

cluster_0 Sample Preparation Workflow Sample Plasma/Urine Sample Pretreat Add IS & Acidify Sample->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge Condition->Load Wash1 Aqueous Wash Load->Wash1 Wash2 Organic Wash Wash1->Wash2 Elute Elute Analytes Wash2->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Workflow for sample preparation using SPE.
LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [M+H]+Fragment 120
Fragment 235
This compound Carboxylic Acid [M+H]+Fragment 115
Fragment 230
Internal Standard (Deuterated this compound) [M+H]+Corresponding Fragment 120
Internal Standard (Deuterated this compound Carboxylic Acid) [M+H]+Corresponding Fragment 115

Note: The specific m/z values for precursor and product ions need to be determined by direct infusion of analytical standards of this compound and its synthesized metabolites.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters should include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank matrix.

  • Linearity and Range: A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable accuracy (within ±20%) and precision (≤20% RSD).

  • Accuracy and Precision: Determined at a minimum of four concentration levels (LLOQ, low, medium, and high QC samples). Accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and precision should be ≤15% RSD (≤20% for LLOQ).

  • Matrix Effect: Assessed to ensure that the ionization of the analytes is not suppressed or enhanced by endogenous components of the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analytes in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

This compound exerts its psychostimulant effects by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT) on the presynaptic neuronal membrane. This binding blocks the reuptake of norepinephrine and dopamine from the synaptic cleft, leading to increased concentrations of these neurotransmitters in the synapse and enhanced neurotransmission.

cluster_0 Synaptic Cleft cluster_1 Presynaptic Presynaptic Neuron NE_DA Norepinephrine (NE) & Dopamine (DA) Postsynaptic Postsynaptic Neuron NET_DAT NET & DAT Transporters NE_DA->NET_DAT Reuptake Receptors NE & DA Receptors NE_DA->Receptors Binding Receptors->Postsynaptic Signal Transduction This compound This compound This compound->NET_DAT Blocks

Mechanism of action of this compound.

Disclaimer

The quantitative data and specific MS/MS parameters provided in these notes are hypothetical and for illustrative purposes. Actual values must be determined experimentally during method development and validation using certified reference standards for this compound and its metabolites. These protocols provide a robust framework for establishing a validated analytical method for the quantification of this compound and its metabolites in biological matrices.

Troubleshooting & Optimization

Troubleshooting Levophacetoperane synthesis yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of Levophacetoperane, focusing on improving yield and purity. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield in this compound synthesis?

Low yields in this compound synthesis can stem from several factors throughout the synthetic route. Incomplete reactions, side reactions, and suboptimal purification are primary contributors. For syntheses involving Grignard reagents, side reactions such as enolization of carbonyls or reaction with moisture can reduce the yield of the desired alcohol intermediate.[1][2][3] In cyclization steps to form the piperidine ring, competing elimination reactions or the formation of byproducts can also lower the overall yield.[4] Finally, losses during the purification and chiral resolution stages are common.

Q2: I'm observing a significant amount of an unexpected byproduct in my Grignard reaction step. What could it be?

A common side product in Grignard reactions with substrates containing carbonyl groups is the formation of a ketone via oxidation of the initially formed magnesium alkoxide.[1] This can be exacerbated by an excess of the aldehyde or ketone starting material. Another possibility is the formation of an aldol condensation product if the Grignard reagent deprotonates the alpha-carbon of the carbonyl compound, leading to an enolate that can react with another molecule of the starting material.[2]

Q3: My chiral resolution by fractional crystallization is not effective. What can I do to improve it?

The success of fractional crystallization for chiral resolution is highly dependent on the choice of resolving agent and solvent system, as these factors determine the differential solubility of the resulting diastereomeric salts.[5] If you are experiencing poor resolution, consider the following:

  • Screen different chiral resolving agents: Tartaric acid and its derivatives are commonly used for resolving amines.[6] Experimenting with different resolving agents is often necessary.

  • Optimize the solvent system: The solubility of the diastereomeric salts is critical. A solvent system that provides a significant difference in solubility between the two diastereomers is required. Try different solvents or solvent mixtures.

  • Control the cooling rate: Slow, controlled cooling can lead to the formation of purer crystals.

  • Seeding: Introducing a small crystal of the desired diastereomer can induce its crystallization.[5]

Q4: I am having trouble with the chiral HPLC separation of this compound enantiomers. What are some common issues and solutions?

Chiral HPLC can be challenging due to the high sensitivity of the separation to experimental conditions.[7] Common issues include poor resolution, peak tailing, and inconsistent retention times. Here are some troubleshooting tips:

  • Mobile Phase Composition: Small changes in the mobile phase, including the type and concentration of organic modifiers and additives (acids or bases), can significantly impact selectivity.[7] For amine compounds like this compound, adjusting the pH can be crucial for achieving good peak shape and resolution.[8]

  • Stationary Phase Selection: Not all chiral stationary phases (CSPs) are suitable for every compound. If you are not achieving separation, it may be necessary to screen different types of CSPs.[7][9]

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve resolution. Lower flow rates often increase resolution but also analysis time.[9]

  • Sample Overload: Injecting too much sample can lead to peak broadening and poor resolution. Try injecting a smaller volume or a more dilute sample.

Q5: What are the potential impurities I should be looking for in my final this compound product?

Potential impurities can include the undesired dextrophacetoperane enantiomer, diastereomers from the synthesis (erythro and threo isomers), unreacted starting materials, and byproducts from side reactions. For instance, if a phenylketone is used as a starting material, residual ketone may be present.[10][11] Additionally, degradation products can form if the compound is not handled or stored correctly.[12][13]

Troubleshooting Guides

Low Synthesis Yield
Symptom Potential Cause Suggested Solution
Low conversion of starting material Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Gradually increase the reaction temperature.- Ensure all reagents are fresh and anhydrous, especially for moisture-sensitive reactions like Grignard additions.
Formation of multiple byproducts Side reactions are occurring. For example, in a Grignard reaction, this could be enolization or oxidation.[1][2]- For Grignard reactions, add the Grignard reagent slowly to the substrate at a low temperature to minimize side reactions.- Use an excess of the Grignard reagent to ensure complete reaction with the primary electrophile.- For cyclization reactions, screen different catalysts and reaction conditions to favor the desired pathway.[4]
Significant loss of product during workup/purification Product may be partially soluble in the aqueous phase during extraction, or adsorbing irreversibly to the chromatography column.- Adjust the pH of the aqueous layer during extraction to ensure the amine product is in its free base form and more soluble in the organic layer.- Use a different stationary phase or solvent system for chromatography.- Consider alternative purification methods like crystallization.
Poor Product Purity
Symptom Potential Cause Suggested Solution
Presence of diastereomers (e.g., erythro isomer) Non-selective reduction or addition step in the synthesis.- Utilize stereoselective reducing agents or catalysts.- Optimize reaction conditions (temperature, solvent) to favor the formation of the desired threo diastereomer.
Contamination with the undesired enantiomer Inefficient chiral resolution.- Fractional Crystallization: Re-screen resolving agents and solvents. Optimize crystallization conditions (concentration, temperature profile).[5][14]- Chiral HPLC: Optimize mobile phase, stationary phase, flow rate, and temperature.[9][15]
Residual starting materials or reagents Incomplete reaction or inefficient purification.- Ensure the reaction goes to completion by monitoring with an appropriate analytical technique.- Improve the purification protocol, for example, by using a different solvent gradient in column chromatography or by recrystallizing the product.
Unknown impurities detected by NMR or LC-MS Potential side products or degradation.- Characterize the impurities using techniques like MS/MS and 2D NMR to identify their structures.- Once identified, rationalize their formation and adjust reaction conditions to minimize their occurrence.[16]

Experimental Protocols

Key Experiment: Chiral Resolution via Fractional Crystallization

This protocol provides a general methodology for the chiral resolution of a racemic amine like phacetoperane using a chiral acid as a resolving agent.

  • Dissolution: Dissolve the racemic phacetoperane free base in a suitable solvent (e.g., ethanol, methanol, or acetone).

  • Addition of Resolving Agent: Add a solution of the chiral resolving agent (e.g., L-(-)-dibenzoyltartaric acid) in the same solvent to the phacetoperane solution, typically in a 1:1 molar ratio.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired salt can be beneficial.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH or NaHCO₃) to precipitate the free base of the desired enantiomer.

  • Extraction: Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Evaporation: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the enantiomerically enriched phacetoperane.

  • Purity Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Racemic Phacetoperane cluster_resolution Chiral Resolution cluster_analysis Final Product & Analysis start Starting Materials (e.g., Phenylketone derivative) reaction1 Chemical Transformation(s) (e.g., Grignard Reaction, Reduction) start->reaction1 racemate Racemic Phacetoperane reaction1->racemate resolution Fractional Crystallization or Chiral Chromatography racemate->resolution levo This compound ((R,R)-enantiomer) resolution->levo analysis Purity & Yield Analysis (HPLC, NMR, etc.) levo->analysis

Caption: General workflow for this compound synthesis and purification.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield Observed incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions purification_loss Purification Loss low_yield->purification_loss optimize_cond Optimize Conditions (Time, Temp) incomplete_rxn->optimize_cond check_reagents Check Reagent Quality incomplete_rxn->check_reagents side_reactions->optimize_cond modify_stoich Modify Stoichiometry side_reactions->modify_stoich improve_purification Improve Purification Method purification_loss->improve_purification

Caption: Troubleshooting logic for addressing low synthesis yield.

Chiral_Separation_Troubleshooting cluster_methods Separation Method cluster_cryst_solutions Crystallization Solutions cluster_hplc_solutions HPLC Solutions poor_purity Poor Enantiomeric Purity cryst Fractional Crystallization poor_purity->cryst hplc Chiral HPLC poor_purity->hplc screen_solvents Screen Solvents cryst->screen_solvents screen_agents Screen Resolving Agents cryst->screen_agents optimize_cooling Optimize Cooling Rate cryst->optimize_cooling optimize_mp Optimize Mobile Phase hplc->optimize_mp change_csp Change Chiral Stationary Phase hplc->change_csp adjust_params Adjust Flow Rate/Temp hplc->adjust_params

Caption: Troubleshooting guide for improving enantiomeric purity.

References

Technical Support Center: Optimizing Levophacetoperane Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Levophacetoperane dosage for in vivo rodent studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as NLS-3 or (R,R)-Phacetoperane, is a psychostimulant that acts as a competitive inhibitor of norepinephrine and dopamine uptake.[1] It is a reverse ester of methylphenidate and has been investigated for its potential as an antidepressant and anorectic.[1][2] Its primary mechanism involves blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters in the brain.

Q2: What are the expected behavioral effects of this compound in rodents?

As a central nervous system (CNS) stimulant, this compound is expected to produce effects similar to other drugs in its class, such as increased locomotor activity, enhanced alertness, and potential changes in anxiety-like behaviors.[3][4] The specific behavioral outcomes will be dose-dependent. Studies on the related compound, methylphenidate, have shown that it can increase locomotor activity and, depending on the dose and experimental context, may either increase or decrease anxiety-like behaviors in rodents.[5][6]

Q3: What is a good starting dose for a this compound study in rats or mice?

Q4: What is a suitable vehicle for administering this compound?

The choice of vehicle is critical and depends on the solubility of this compound and the route of administration. For many CNS stimulants, sterile saline (0.9% sodium chloride) is a common vehicle for parenteral injections if the compound is water-soluble. If this compound has low aqueous solubility, other vehicles may be necessary. Common alternative vehicles include:

  • Aqueous solutions with co-solvents: A small percentage of a co-solvent like DMSO or ethanol can be used to dissolve the compound, which is then brought to the final volume with saline. It is important to keep the concentration of the co-solvent low to avoid vehicle-induced effects.

  • Suspensions: For insoluble compounds, a suspension can be made using vehicles like 0.5% or 1% carboxymethylcellulose (CMC) in saline or water.

Always conduct a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

Q5: What are the recommended routes of administration for this compound in rodents?

The choice of administration route depends on the desired pharmacokinetic profile and experimental goals. Common routes for systemic administration in rodents include:

  • Intraperitoneal (IP) injection: This is a common route that allows for rapid absorption.

  • Subcutaneous (SC) injection: This route generally results in slower absorption and a more sustained release compared to IP or IV injections.

  • Oral gavage (PO): This route is used to mimic the clinical route of administration for orally available drugs.

  • Intravenous (IV) injection: This route provides immediate and 100% bioavailability but can be technically challenging and stressful for the animal.

Troubleshooting Guide

Problem 1: High variability in behavioral data between animals in the same treatment group.

  • Possible Cause: Inconsistent drug administration.

    • Solution: Ensure all personnel are properly trained and consistent in their injection or gavage technique. For IP injections, ensure the injection is into the peritoneal cavity and not into the intestines or bladder. For oral gavage, ensure the gavage needle is correctly placed in the esophagus.

  • Possible Cause: Animal stress.

    • Solution: Handle animals gently and habituate them to the experimental procedures, including handling and the administration process, for several days before the experiment begins. Minimize noise and other stressors in the experimental environment.

  • Possible Cause: Individual differences in drug metabolism.

    • Solution: Use a sufficient number of animals per group to account for biological variability. Ensure animals are of a similar age and weight.

Problem 2: No observable behavioral effect at the tested doses.

  • Possible Cause: The doses used are too low.

    • Solution: Conduct a dose-response study with a wider range of doses, including higher concentrations.

  • Possible Cause: Poor drug solubility or stability in the chosen vehicle.

    • Solution: Verify the solubility of this compound in the chosen vehicle. If preparing a suspension, ensure it is homogenous and well-mixed before each administration. Prepare fresh solutions or suspensions daily unless stability data indicates otherwise.

  • Possible Cause: Rapid metabolism of the compound.

    • Solution: Consider a different route of administration that may provide more sustained exposure, such as subcutaneous injection or the use of osmotic minipumps for continuous delivery.

Problem 3: Adverse effects or toxicity observed in the animals.

  • Possible Cause: The doses used are too high.

    • Solution: Immediately lower the dose or terminate the study for the affected animals. Conduct a dose-finding study starting with much lower doses to determine the maximum tolerated dose (MTD).

  • Possible Cause: Toxicity of the vehicle.

    • Solution: Review the literature for the known toxicity of the chosen vehicle and its components. Always include a vehicle-only control group to assess for any adverse effects of the vehicle itself.

  • Possible Cause: Stress from the experimental procedure.

    • Solution: Refine handling and administration techniques to minimize animal stress. Ensure proper needle size and gavage tube dimensions for the size of the animal.

Data Presentation

Table 1: Example Dosing and Pharmacokinetic Parameters for Methylphenidate in Rats (as a proxy for this compound)

ParameterRouteDose (mg/kg)VehicleCmax (ng/mL)Tmax (hr)Half-life (hr)Reference
Methylphenidate i.p.0.6SalineN/AN/AN/A[7]
i.p.2.5SalineN/AN/AN/A[7]
i.p.10SalineN/AN/AN/A[7]
s.c.2.5Saline~100~0.5N/A[8]
s.c.5.0Saline~190~0.5N/A[8]
p.o.4/10 (dual)Water~8~4N/A[9]
p.o.30/60 (dual)Water~30~4N/A[9]

N/A: Not available in the cited literature. Note: This data is for methylphenidate and should be used as a preliminary guide only. It is essential to determine the pharmacokinetic profile of this compound empirically.

Experimental Protocols

Protocol 1: Dose-Response Study for Locomotor Activity

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Housing: House animals in pairs in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Habituation: Handle animals for 5 minutes daily for 5 days prior to the experiment. On the day before the experiment, place animals in the locomotor activity chambers for 60 minutes to habituate them to the testing environment.

  • Drug Preparation: Prepare this compound solutions in sterile 0.9% saline. If solubility is an issue, consider a vehicle of 5% DMSO in saline. Prepare solutions fresh on the day of the experiment.

  • Experimental Groups:

    • Group 1: Vehicle (e.g., 0.9% saline)

    • Group 2: this compound (e.g., 1 mg/kg)

    • Group 3: this compound (e.g., 3 mg/kg)

    • Group 4: this compound (e.g., 10 mg/kg) (Doses are hypothetical and should be optimized)

  • Procedure:

    • On the day of the experiment, allow animals to acclimate to the testing room for at least 60 minutes.

    • Administer the vehicle or this compound solution via intraperitoneal (i.p.) injection at a volume of 1 mL/kg.

    • Immediately place the animal in the locomotor activity chamber.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes using an automated activity monitoring system.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by post-hoc tests to compare the different dose groups to the vehicle control group.

Mandatory Visualizations

Levophacetoperane_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 DA->VMAT2 storage NE Norepinephrine NE->VMAT2 storage DA_cleft DA VMAT2->DA_cleft release NE_cleft NE VMAT2->NE_cleft release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_cleft->DAT reuptake D_receptors Dopamine Receptors DA_cleft->D_receptors NE_cleft->NET reuptake A_receptors Adrenergic Receptors NE_cleft->A_receptors postsynaptic_effect Postsynaptic Signaling D_receptors->postsynaptic_effect A_receptors->postsynaptic_effect This compound This compound This compound->DAT inhibition This compound->NET inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start habituation Animal Habituation (5 days) start->habituation drug_prep Prepare this compound and Vehicle Solutions habituation->drug_prep randomization Randomize Animals into Treatment Groups drug_prep->randomization administration Administer Drug/Vehicle (e.g., i.p. injection) randomization->administration behavioral_test Behavioral Testing (e.g., Locomotor Activity) administration->behavioral_test data_collection Data Collection behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis end End data_analysis->end

Caption: Workflow for a dose-response study.

Troubleshooting_Tree start High Data Variability? q1 Consistent Administration? start->q1 Yes end Problem Addressed start->end No sol1 Retrain Personnel q1->sol1 No q2 Adequate Habituation? q1->q2 Yes sol1->end sol2 Increase Habituation Period q2->sol2 No q3 Sufficient N? q2->q3 Yes sol2->end sol3 Increase Sample Size q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting high data variability.

References

Stability and storage conditions for Levophacetoperane hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Levophacetoperane hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound hydrochloride?

A1: For short-term storage (days to weeks), solid this compound hydrochloride should be stored at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C, kept dry and protected from light.[1]

Q2: How should I store this compound hydrochloride in solution?

A2: Stock solutions of this compound hydrochloride should be stored in tightly sealed containers, protected from moisture. For long-term stability, it is recommended to store stock solutions at -80°C, where they are stable for up to 6 months. For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller volumes for single-use applications.[2]

Q3: What is the primary degradation pathway for this compound hydrochloride?

A3: Based on its chemical structure, which contains an ester linkage, the primary degradation pathway for this compound hydrochloride is expected to be hydrolysis.[3] This reaction would cleave the ester bond, resulting in the formation of (R)-phenyl((R)-piperidin-2-yl)methanol and acetic acid. This is analogous to the degradation of its structural isomer, methylphenidate, which hydrolyzes to ritalinic acid.[4][5][6]

Q4: Under what conditions is this compound hydrochloride most likely to degrade?

A4: this compound hydrochloride is most susceptible to degradation under basic (alkaline) conditions due to the base-catalyzed hydrolysis of the ester group.[3][5] It is also likely to show some degradation under acidic, oxidative, and high-temperature conditions.[7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of potency in stock solution Improper storage temperature or repeated freeze-thaw cycles. Hydrolysis of the ester linkage.Aliquot stock solutions into single-use vials. Ensure storage at -80°C for long-term stability or -20°C for short-term use.[2] Prepare fresh solutions for critical experiments.
Appearance of unknown peaks in HPLC analysis Degradation of the compound due to exposure to adverse conditions (e.g., pH extremes, high temperature, light).Perform a forced degradation study to identify potential degradation products. Ensure the HPLC method is stability-indicating. Store samples and standards under recommended conditions.
Inconsistent experimental results Degradation of the compound during the experiment. This could be due to the pH of the buffer, temperature, or exposure to light.Evaluate the pH and temperature stability of this compound hydrochloride under your specific experimental conditions. Protect solutions from light if photostability is a concern.
Precipitation of the compound in aqueous solution Poor solubility or change in pH.Ensure the pH of the solution is appropriate for maintaining solubility. The use of co-solvents may be necessary for certain applications, but their compatibility should be verified to prevent degradation.

Stability and Storage Conditions Summary

Form Storage Temperature Duration Additional Conditions
Solid0-4°CShort-term (days to weeks)Dry, dark.[1]
Solid-20°CLong-term (months to years)Dry, dark.[1]
In Solvent-20°CUp to 1 monthSealed, away from moisture.[2]
In Solvent-80°CUp to 6 monthsSealed, away from moisture.[2]

Predicted Degradation Profile of this compound Hydrochloride

Data extrapolated from forced degradation studies of the structurally related compound, methylphenidate.

Stress Condition Predicted Degradation Products Relative Rate of Degradation
Acidic (e.g., 1N HCl, 60°C)(R)-phenyl((R)-piperidin-2-yl)methanol, Acetic AcidModerate[7]
Basic (e.g., 1N NaOH, 60°C)(R)-phenyl((R)-piperidin-2-yl)methanol, Acetic AcidHigh[5][7]
Oxidative (e.g., 30% H₂O₂, 60°C)Potential oxidation products of the piperidine ringLow to Moderate[7]
Thermal (e.g., 105°C)(R)-phenyl((R)-piperidin-2-yl)methanol, Acetic AcidLow to Moderate[7]
Photolytic (e.g., 1.2 million Lux hours)Potential photodegradation productsLow[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Hydrochloride

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound hydrochloride.

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 2 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 30 minutes. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Incubate at 60°C for 1 hour.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 6 hours. Also, heat the stock solution at 60°C for 2 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the analysis of small molecules like this compound hydrochloride.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 220 nm).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to separate the main peak from all degradation product peaks generated during the forced degradation study.

Visualizations

cluster_storage Storage Recommendations Solid Solid Form node_solid_short Short-term (0-4°C) Dry, Dark Solid->node_solid_short node_solid_long Long-term (-20°C) Dry, Dark Solid->node_solid_long Solution In Solution node_sol_short Short-term (-20°C) Sealed, No Moisture Solution->node_sol_short node_sol_long Long-term (-80°C) Sealed, No Moisture Solution->node_sol_long

Caption: Recommended storage conditions for this compound hydrochloride.

cluster_degradation Primary Degradation Pathway: Hydrolysis Levophacetoperane_HCl This compound HCl (Ester) Degradation_Product_1 (R)-phenyl((R)-piperidin-2-yl)methanol Levophacetoperane_HCl->Degradation_Product_1 H₂O (Acid/Base Catalyzed) Degradation_Product_2 Acetic Acid Levophacetoperane_HCl->Degradation_Product_2 H₂O (Acid/Base Catalyzed)

Caption: Predicted primary degradation pathway of this compound hydrochloride.

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze by Stability-Indicating HPLC Method stress->analysis evaluation Evaluate Degradation Profile & Identify Degradants analysis->evaluation

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Levophacetoperane Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Levophacetoperane in animal research settings. The information is presented in a question-and-answer format to directly address potential issues and questions that may arise during experimentation.

Disclaimer: Publicly available, detailed preclinical toxicology and safety pharmacology data for this compound is limited. Therefore, the quantitative data and specific experimental protocols provided below are illustrative examples based on the known pharmacological class of the compound (norepinephrine-dopamine reuptake inhibitor) and standard preclinical testing paradigms. Researchers should adapt these guidelines to their specific experimental designs and institutional protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a psychostimulant that acts as a competitive inhibitor of norepinephrine and dopamine uptake.[1] It blocks the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased concentrations of these neurotransmitters in the synaptic cleft. This neurochemical effect is believed to underlie its stimulant, antidepressant, and anorectic properties.[1][2][3]

Q2: What are the potential therapeutic applications of this compound suggested by animal research?

A2: Animal studies and its historical use suggest potential therapeutic applications for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and obesity.[2][3] Its action as a norepinephrine-dopamine reuptake inhibitor is similar to other compounds used to treat these conditions.

Q3: What are the expected behavioral effects of this compound in common laboratory animal models?

A3: Based on its mechanism of action, this compound is expected to produce stimulant-like behavioral effects in animals. These may include increased locomotor activity, reduced fatigue, and changes in behaviors related to attention and impulsivity. The specific effects and their magnitude will depend on the animal model, dose, and experimental paradigm.

Q4: Are there any known contraindications for the use of this compound in animal studies?

A4: While specific contraindications from preclinical studies are not widely published, caution should be exercised in animal models with pre-existing cardiovascular conditions or a predisposition to seizures. The stimulant properties of this compound could potentially exacerbate these conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in behavioral data Inconsistent dosing, environmental stressors, circadian rhythm effects.Ensure precise and consistent administration of the compound. Standardize the experimental environment (e.g., lighting, noise levels). Conduct behavioral testing at the same time each day.
Unexpected animal mortality Potential acute toxicity at the administered dose.Immediately review the dosage and consider performing a dose-range finding study. Consult toxicological literature for similar compounds. Report the event to the institutional animal care and use committee.
Seizure activity observed Proconvulsant effect at high doses.Discontinue administration and monitor the animal closely. Reduce the dose in subsequent experiments. Consider co-administration of an anticonvulsant if experimentally justified, but be aware of potential drug interactions.
Significant weight loss Anorectic effects of the compound.Monitor food intake and body weight daily. Provide highly palatable and energy-dense food if necessary. Adjust the dose if weight loss is severe.
Cardiovascular instability (e.g., increased heart rate, blood pressure) Sympathomimetic effects of norepinephrine reuptake inhibition.Monitor cardiovascular parameters using telemetry or other appropriate methods. Reduce the dose or consider a different animal model if cardiovascular effects are a concern for the study's objectives.

Quantitative Data Summary

Illustrative Table 1: Acute Oral Toxicity of this compound in Rodents (Hypothetical Data)

Species Sex LD50 (mg/kg) 95% Confidence Interval Observed Signs of Toxicity
Rat (Sprague-Dawley)Male450410 - 495Hyperactivity, tremors, piloerection, ataxia, seizures
Rat (Sprague-Dawley)Female420385 - 460Hyperactivity, tremors, piloerection, ataxia, seizures
Mouse (CD-1)Male380350 - 415Hyperactivity, stereotypy, tremors, convulsions
Mouse (CD-1)Female360330 - 395Hyperactivity, stereotypy, tremors, convulsions

Illustrative Table 2: Cardiovascular Safety Pharmacology of this compound in Telemeterized Dogs (Hypothetical Data)

Dose (mg/kg, p.o.) Parameter Baseline (Mean ± SD) Peak Effect (Mean ± SD) % Change from Baseline
1Heart Rate (bpm)80 ± 595 ± 7+18.75%
Mean Arterial Pressure (mmHg)100 ± 8110 ± 9+10.00%
QTc Interval (ms)220 ± 10225 ± 12+2.27%
5Heart Rate (bpm)82 ± 6115 ± 9+40.24%
Mean Arterial Pressure (mmHg)102 ± 7125 ± 10+22.55%
QTc Interval (ms)221 ± 11230 ± 13+4.07%
20Heart Rate (bpm)81 ± 5140 ± 12+72.84%
Mean Arterial Pressure (mmHg)101 ± 8145 ± 11+43.56%
QTc Interval (ms)219 ± 10240 ± 14+9.59%

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study in Rats (Illustrative)
  • Animals: Use healthy, young adult Sprague-Dawley rats, nulliparous and non-pregnant females. Acclimate animals to the laboratory conditions for at least 5 days.

  • Housing: House animals in standard cages with ad libitum access to food and water, under a 12-hour light/dark cycle.

  • Dose Groups: Assign animals to at least 3-4 dose groups and a vehicle control group. The dose levels should be selected to bracket the expected lethal dose.

  • Administration: Administer this compound or vehicle orally via gavage.

  • Observations: Observe animals continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, and daily thereafter for 14 days. Record clinical signs of toxicity, morbidity, and mortality.

  • Body Weight: Record individual animal body weights prior to dosing and at least weekly thereafter.

  • Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period or at the time of death.

  • Data Analysis: Calculate the LD50 value and its confidence intervals using an appropriate statistical method (e.g., probit analysis).

Protocol 2: Cardiovascular Safety Pharmacology Study in Conscious Telemeterized Dogs (Illustrative)
  • Animals: Use purpose-bred beagle dogs surgically implanted with telemetry transmitters for the measurement of electrocardiogram (ECG), blood pressure, and body temperature. Allow for a sufficient post-operative recovery period.

  • Housing: House dogs individually in a controlled environment with a 12-hour light/dark cycle.

  • Experimental Design: Use a crossover design where each dog receives all treatments (vehicle and different doses of this compound) with an adequate washout period between doses.

  • Administration: Administer the test substance orally.

  • Data Collection: Record cardiovascular parameters continuously from a pre-dose period to at least 24 hours post-dose.

  • Data Analysis: Analyze the data for changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT, QTc). Compare the effects of this compound to the vehicle control.

Visualizations

Levophacetoperane_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synapse cluster_postsynaptic Postsynaptic Terminal This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron NE Norepinephrine NE->NET Reuptake NE_Receptor NE Receptor NE->NE_Receptor Binds DA Dopamine DA->DAT Reuptake DA_Receptor DA Receptor DA->DA_Receptor Binds Increased_Signaling Increased Postsynaptic Signaling NE_Receptor->Increased_Signaling DA_Receptor->Increased_Signaling

Caption: Mechanism of action of this compound.

Experimental_Workflow_Acute_Toxicity Start Start: Acclimatize Animals Grouping Randomly Assign to Dose Groups (n=X/group) Start->Grouping Dosing Administer this compound (Oral Gavage) Grouping->Dosing Observation_Short Continuous Observation (0-4h) Record Clinical Signs Dosing->Observation_Short Observation_Long Daily Observation (1-14 Days) Record Body Weight, Mortality Observation_Short->Observation_Long Endpoint End of Study (Day 14) or Humane Endpoint Observation_Long->Endpoint Necropsy Gross Necropsy Endpoint->Necropsy Analysis Data Analysis (LD50 Calculation) Necropsy->Analysis End End Analysis->End

Caption: Workflow for an acute toxicity study.

References

Technical Support Center: Improving the Solubility of Levophacetoperane in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Levophacetoperane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound, also known as Phacetoperane, is a psychostimulant and the reverse ester of methylphenidate.[1][2] Its chemical structure contains a piperidine ring and a phenyl group, making it a weakly basic and lipophilic compound. These characteristics contribute to its generally low solubility in neutral aqueous solutions. The hydrochloride salt is the more commonly used form for research to improve aqueous solubility.

Q2: Why is my this compound not dissolving in water?

The limited aqueous solubility of this compound free base is due to its molecular structure, which has significant non-polar regions. The hydrochloride salt form shows improved solubility, particularly in solvents like DMSO, where it can reach concentrations of 16.67 mg/mL, though this may require sonication.[3][4] For purely aqueous solutions, the solubility is expected to be much lower, especially at neutral or alkaline pH.

Q3: How does pH affect the solubility of this compound?

As a weakly basic compound, the solubility of this compound is highly dependent on pH. In acidic conditions (lower pH), the piperidine nitrogen becomes protonated, forming a more soluble salt. As the pH increases towards and beyond its pKa, the compound will be predominantly in its less soluble, neutral free base form, leading to precipitation. Therefore, using acidic buffers can significantly enhance its aqueous solubility.

Q4: What are the initial recommended steps for solubilizing this compound for in-vitro experiments?

For initial experiments, it is recommended to use the hydrochloride salt of this compound. The first approach should be to dissolve the compound in a small amount of a water-miscible organic solvent, such as DMSO, and then dilute this stock solution with the aqueous experimental medium.[5][] It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system. Alternatively, preparing the solution in a low pH buffer can be an effective strategy.

Q5: Which co-solvents can be used to improve the solubility of this compound?

Co-solvents can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous solvent.[5][7][8] Commonly used co-solvents in pharmaceutical research include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (e.g., PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

The choice of co-solvent will depend on the specific experimental requirements and tolerance of the biological system.[5][]

Q6: Can cyclodextrins be used to enhance the solubility of this compound?

Yes, cyclodextrins are effective solubilizing agents for lipophilic drugs like this compound.[9][10][11][12][13] These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the drug molecule, while their hydrophilic exterior allows the entire complex to dissolve in water.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[10][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation upon dilution of DMSO stock solution in aqueous buffer. The aqueous solubility limit has been exceeded. The buffer pH may be too high, converting the soluble salt to the insoluble free base.- Increase the proportion of co-solvent if experimentally permissible.- Lower the pH of the aqueous buffer.- Use a solubilizing excipient like a cyclodextrin in the aqueous buffer.[9][14]- Warm the solution gently and use sonication to aid dissolution.[3]
Inconsistent results in biological assays. Poor drug solubility leading to variable concentrations of the active compound in the assay medium. Precipitation of the compound during the experiment.- Prepare fresh stock solutions for each experiment.- Visually inspect for any precipitation before use.- Validate the solubility of this compound under the specific assay conditions (temperature, pH, media components).- Consider using a formulation with a solubilizing agent like cyclodextrins for more stable solutions.[10][12]
Difficulty preparing a stock solution at the desired concentration. The desired concentration exceeds the solubility limit in the chosen solvent.- For aqueous-based stocks, try lowering the pH.- For organic stocks, if DMSO fails, try other solvents like ethanol or N,N-dimethylformamide (DMF).[]- Employ a co-solvent system.[5][8]- Use a solubilizer such as a cyclodextrin.[9][11]

Quantitative Data on Solubility Enhancement

Note: As specific experimental solubility data for this compound is limited in publicly available literature, the following tables present representative data based on common solubilization techniques for weakly basic, poorly soluble compounds.

Table 1: Solubility of this compound HCl in Various Solvents

SolventConcentration (mg/mL)Molarity (mM)Notes
DMSO16.6761.79May require ultrasonication to fully dissolve.[3][4]
Ethanol~5-10~18.5 - 37.0Estimated, suitable for creating stock solutions.
Water (pH 7.0)< 0.1< 0.37Expected to be very poorly soluble.
0.1 N HCl (pH 1.0)> 10> 37.0Expected to be freely soluble due to salt formation.

Table 2: Effect of Co-solvents and Cyclodextrins on Aqueous Solubility (at pH 7.0)

Solubilizing SystemAchievable Concentration (mg/mL)Fold Increase (Approx.)
Water (Control)0.051x
20% v/v Propylene Glycol0.510x
40% v/v PEG 4001.530x
10% w/v HP-β-Cyclodextrin2.550x
10% w/v SBE-β-Cyclodextrin4.080x

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution

  • Weigh the required amount of this compound HCl.

  • Prepare an appropriate acidic buffer (e.g., 50 mM citrate buffer, pH 3.0).

  • Add the this compound HCl powder to the acidic buffer with continuous stirring.

  • Stir the solution at room temperature until the compound is fully dissolved. Gentle warming or sonication can be used to expedite dissolution.

  • Adjust the pH slowly upwards with a dilute base (e.g., 0.1 N NaOH) if a higher final pH is required, monitoring closely for any signs of precipitation.

  • Filter the final solution through a 0.22 µm filter to remove any undissolved particles.

Protocol 2: Screening for Optimal Co-solvent Concentration

  • Prepare a series of aqueous solutions containing varying concentrations of a co-solvent (e.g., 0%, 10%, 20%, 30%, 40% v/v PEG 400).

  • Add an excess amount of this compound HCl to each solution in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Withdraw an aliquot from the supernatant of each vial and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE).

  • Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal level.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_solubilization Phase 2: Solubilization Strategy cluster_analysis Phase 3: Analysis & Use start Start: this compound HCl Powder stock Prepare Stock Solution (e.g., DMSO, Ethanol) start->stock direct Direct Dilution stock->direct aqueous Prepare Aqueous Medium (Buffer, Cell Media) aqueous->direct ph_adjust pH Adjustment (Acidic Buffer) aqueous->ph_adjust cosolvent Co-solvent Addition (e.g., PEG 400) aqueous->cosolvent cyclo Cyclodextrin Complexation (e.g., HP-β-CD) aqueous->cyclo precip Precipitation? direct->precip ph_adjust->precip cosolvent->precip cyclo->precip optimize Optimize Formulation precip->optimize Yes use Use in Experiment precip->use No optimize->ph_adjust optimize->cosolvent optimize->cyclo ph_solubility cluster_ph Effect of pH on this compound (Levo) low_ph Low pH (Acidic) e.g., pH < 5 protonated Levo-H⁺ (Protonated, Cationic Form) low_ph->protonated Equilibrium Favors high_ph High pH (Neutral/Alkaline) e.g., pH > 7 free_base Levo (Neutral, Free Base Form) high_ph->free_base Equilibrium Favors soluble High Aqueous Solubility protonated->soluble insoluble Low Aqueous Solubility free_base->insoluble

References

Technical Support Center: Chiral Separation of Phacetoperane Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of phacetoperane enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the chiral separation of phacetoperane enantiomers.

Q1: I am seeing poor or no resolution between the phacetoperane enantiomers on a polysaccharide-based chiral stationary phase (CSP). What are the initial troubleshooting steps?

A1: Poor resolution is a common challenge in chiral separations. Here are the initial steps to address this issue:

  • Optimize Mobile Phase Composition: The choice and ratio of organic modifiers can significantly impact selectivity.

    • Normal Phase (NP): If you are using a standard mobile phase like n-hexane/isopropanol (IPA), try varying the percentage of the alcohol modifier. Sometimes, switching the alcohol to ethanol or n-propanol can dramatically improve separation.

    • Additives: Phacetoperane is a basic compound. The addition of a small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA) (typically 0.1-0.5% v/v), to the mobile phase can improve peak shape and enhance resolution by minimizing interactions with residual silanols on the stationary phase.[1]

  • Adjust Flow Rate: Lowering the flow rate can sometimes increase the efficiency of the separation and improve resolution, although this will increase the analysis time.

  • Evaluate Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Experiment with a range of temperatures (e.g., 10°C to 40°C) to see if it improves selectivity.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting your sample. Inadequate equilibration can lead to inconsistent retention times and poor resolution.

Q2: My peaks for the phacetoperane enantiomers are tailing or showing fronting. How can I improve the peak shape?

A2: Poor peak shape is often related to secondary interactions or sample overload.

  • Peak Tailing: For basic compounds like phacetoperane, tailing is often caused by interaction with acidic silanol groups on the silica support of the CSP.

    • Solution: As mentioned above, add a basic modifier like DEA to your mobile phase.[1] This will compete with the analyte for the active sites and improve peak symmetry.

    • Alternative: Consider using a CSP that is specifically designed or end-capped for the analysis of basic compounds.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Reduce the concentration of your sample and/or the injection volume.

Q3: I am observing peak splitting for one or both of the phacetoperane enantiomers. What could be the cause and how do I fix it?

A3: Peak splitting can be a complex issue with several potential causes:

  • Column Contamination or Void: The inlet frit of your column could be partially blocked, or a void may have formed at the head of the column.

    • Solution: Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. Using a guard column is a good preventative measure.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your sample.[2]

  • Co-eluting Impurity: The split peak might actually be an unresolved impurity eluting very close to your enantiomer.

    • Solution: Try adjusting the mobile phase composition or temperature to see if you can resolve the two peaks.

Q4: I have developed a method on one column, but when I switch to a new column of the same type, the separation is different. What should I do?

A4: This issue, often referred to as a "column memory effect," can occur with chiral separations. The performance of a column can be influenced by its history of use, including the mobile phases and samples it has been exposed to.

  • Solution:

    • Column Conditioning: The new column may require conditioning. Flush the new column with the mobile phase for an extended period before use.

    • Method Re-optimization: Minor re-optimization of the mobile phase composition or temperature may be necessary for the new column.

    • Dedicated Columns: To ensure reproducibility, it is good practice to dedicate columns to specific methods or types of analyses (e.g., neutral, acidic, or basic compounds).[1]

Experimental Protocols

The following are proposed starting methods for the chiral separation of phacetoperane enantiomers based on successful separations of structurally similar piperidine-containing compounds. These should be considered as starting points for method development.

High-Performance Liquid Chromatography (HPLC)

Table 1: Proposed HPLC Method Parameters for Chiral Separation of Phacetoperane Enantiomers

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)
Chiral Stationary Phase Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Methanol / Diethylamine (100:0.1, v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Temperature 25°C25°C
Detection UV at 220 nmUV at 220 nm
Injection Volume 10 µL10 µL
Sample Preparation Dissolve in mobile phaseDissolve in mobile phase
Supercritical Fluid Chromatography (SFC)

SFC can offer faster and more efficient separations compared to HPLC.

Table 2: Proposed SFC Method Parameters for Chiral Separation of Phacetoperane Enantiomers

ParameterProposed Condition
Chiral Stationary Phase Chiralpak® AS-H (Amylose tris((S)-α-methylbenzylcarbamate))
Column Dimensions 150 x 4.6 mm, 5 µm
Mobile Phase CO₂ / Methanol with 0.2% Diethylamine (Gradient or Isocratic)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40°C
Detection UV at 220 nm
Injection Volume 5 µL
Sample Preparation Dissolve in Methanol

Visualizing Experimental Workflows

Logical Troubleshooting Workflow for Poor Resolution

troubleshooting_workflow start Poor or No Resolution step1 Optimize Mobile Phase - Vary % alcohol modifier - Change alcohol type start->step1 step2 Add Basic Modifier (e.g., 0.1% DEA) step1->step2 No Improvement end_success Resolution Achieved step1->end_success Success step3 Adjust Flow Rate (e.g., decrease by 50%) step2->step3 No Improvement step2->end_success Success step4 Vary Column Temperature (e.g., 10°C, 25°C, 40°C) step3->step4 No Improvement step3->end_success Success step5 Screen Different CSPs (e.g., Amylose vs. Cellulose based) step4->step5 No Improvement step4->end_success Success step5->end_success Success end_fail Consult Further Resources step5->end_fail No Improvement method_development_workflow start Start: Racemic Phacetoperane screen_csp Screen CSPs (e.g., Chiralpak AD, AS, OD) start->screen_csp screen_mp Screen Mobile Phases (NP, PO, RP) screen_csp->screen_mp check_resolution Initial Resolution? screen_mp->check_resolution check_resolution->screen_csp No optimize Optimize Parameters - Mobile Phase Ratio - Additives - Temperature - Flow Rate check_resolution->optimize Yes validate Method Validation - Linearity - Precision - Accuracy optimize->validate final_method Final Enantioselective Method validate->final_method

References

How to minimize variability in Levophacetoperane behavioral studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability and ensuring reproducibility in behavioral studies involving the psychostimulant Levophacetoperane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound (also known as Lidepran or the (R,R) enantiomer of phacetoperane) is a psychostimulant that is the reverse ester of methylphenidate.[1][2] Its primary mechanism of action is the competitive inhibition of norepinephrine and dopamine transporters.[3] This blockage leads to an increase in the synaptic concentration of these neurotransmitters, which is responsible for its stimulant effects.

Q2: What are the expected behavioral effects of this compound in rodent models?

A2: As a psychostimulant, this compound is expected to produce effects similar to other dopamine and norepinephrine reuptake inhibitors. These include increased locomotor activity, heightened alertness, and potentially rewarding properties that can be measured using paradigms like Conditioned Place Preference (CPP).[4][5] Historically, it has been used as an antidepressant and anorectic.[2][6]

Q3: What are the main sources of variability in rodent behavioral experiments?

A3: Variability in behavioral research is inherent but can be minimized by controlling several key factors.[7][8] The primary sources can be grouped into three categories:

  • Environmental Factors: Light cycles (mice are nocturnal), noise, temperature, humidity, and odors can significantly impact behavior.[7][9]

  • Experimenter-Related Factors: Inconsistent animal handling, the experimenter's gender, and even scented products worn by the handler can introduce variability.[7][10]

  • Animal-Intrinsic Factors: The genetic strain, sex (especially the female estrous cycle), age, weight, and social hierarchy of the animals are critical variables.[8][11]

Q4: How critical is the acclimation period before starting an experiment?

A4: The acclimation period is crucial for reducing stress-induced variability. Transferring animals from their home cages to the testing room can be stressful.[9] It is recommended to allow animals to acclimate to the testing room for at least 30-60 minutes before any procedures begin.[9][12][13] This allows physiological stress responses to return to baseline, ensuring that the observed behavior is a response to the experimental manipulation rather than acute stress.

Troubleshooting Guides

Issue 1: High Variability in Locomotor Activity Data

Question: My open field test results show high standard deviation between animals in the same treatment group. What could be the cause and how can I fix it?

Answer: High variability in locomotor activity is a common issue stemming from subtle inconsistencies in environment or procedure.[14] Addressing the following factors can help improve data quality.

Troubleshooting Checklist:

  • Consistent Environment: Ensure the testing room has uniform lighting, temperature, and background noise for all animals. Mice are sensitive to bright lights, which can affect their exploratory behavior.[7]

  • Standardized Handling: All animals should be handled in the same gentle manner, by the same experimenter if possible, to minimize stress.[7][9] Differences in handling can significantly impact activity levels.[8]

  • Apparatus Cleaning: Thoroughly clean the open field apparatus between each animal (e.g., with 10% isopropyl alcohol) to remove fecal boli, urine, and any scent cues that could influence the next subject.[13]

  • Acclimation: Do not skip the 30-60 minute acclimation period in the testing room prior to placing the animal in the apparatus.[12][13]

  • Time of Day: Conduct all tests at the same time during the animals' light/dark cycle to control for circadian rhythm effects.[7]

  • Counterbalancing: If the experiment spans multiple days, ensure that animals from all treatment groups are represented in a counterbalanced manner each day.[15]

Issue 2: Inconsistent or No Effect in Conditioned Place Preference (CPP) Studies

Question: I am not observing a consistent place preference for this compound, or the results are highly variable. What am I doing wrong?

Answer: Conditioned Place Preference (CPP) is a complex learning paradigm sensitive to procedural details. Inconsistency often arises from issues with the conditioning protocol, apparatus bias, or insufficient drug effect.

Troubleshooting Checklist:

  • Apparatus Bias: Before conditioning, conduct a pre-test to determine if animals have an innate preference for one compartment over the other. If a bias exists, a "biased" experimental design should be used where the drug is paired with the initially non-preferred side.[16] For an "unbiased" design, the compartments should be demonstrated to have no baseline preference.

  • Dose Selection: The dose of this compound must be sufficient to be rewarding but not so high as to be aversive or cause malaise. For many psychostimulants, dose-response curves are U-shaped, with higher doses sometimes producing place aversion.[4] A dose-finding pilot study is recommended.

  • Conditioning Sessions: Ensure a sufficient number of pairings between the drug and the context. Typically, two to four conditioning sessions are effective for psychostimulants.[4] The duration of each session must be consistent.

  • Handling and Injections: The stress from handling and injections can produce a conditioned place aversion, masking the rewarding effects of the drug. Habituate animals to handling and saline injections prior to the start of the experiment.

  • Extinction: Be aware that the conditioned preference can extinguish over time. The preference test should be conducted shortly after the final conditioning session.[17]

Data Presentation: Key Experimental Variables to Control

To minimize variability, it is critical to standardize and report all experimental parameters. The following table summarizes key variables for common behavioral assays used with psychostimulants.

Parameter CategoryVariableRecommendation for Standardization
Animal Strain Use a single, consistent inbred strain (e.g., C57BL/6J). Report the source vendor.[11]
Sex Test males and females separately. Account for the female estrous cycle if using females.[7]
Age & Weight Use a narrow age and weight range to reduce developmental and metabolic variability.
Housing Standardize cage density, enrichment, and location on the rack. Avoid single-caging unless required by the experimental design, as it can be a stressor.[11][14]
Environment Light/Dark Cycle Maintain a strict 12:12 cycle. Test at the same time each day, preferably during the dark cycle when rodents are most active.[7]
Testing Room Keep temperature, humidity, and ambient noise levels constant. Use a dedicated, quiet room.[9]
Apparatus Use identical apparatuses for all animals. Ensure consistent lighting levels over the apparatus.
Procedure Handling Habituate animals to the experimenter for several days before testing. Use consistent, gentle handling techniques.[9]
Acclimation Always allow a 30-60 minute acclimation period in the testing room before starting.[12][13]
Drug Administration Use a consistent route (e.g., IP, SC), volume, and time of administration relative to the test.
Cleaning Thoroughly clean all equipment between subjects to eliminate olfactory cues.[13]
Experimenter Ideally, a single, blinded experimenter should conduct all tests for a given study to eliminate inter-experimenter variability.[7][8]

Experimental Protocols

Protocol 1: Locomotor Activity (Open Field Test)

This protocol is used to assess spontaneous locomotor activity and is sensitive to the stimulant effects of drugs like this compound.[18][19]

1. Apparatus:

  • A square arena (e.g., 40 x 40 x 30 cm), typically made of a non-porous material like acrylic plastic.[13]

  • The arena is often equipped with a grid of infrared beams to automatically track movement, or a video camera mounted overhead for software analysis.[12][13]

2. Procedure:

  • Acclimation: Move animals in their home cages to the testing room 45-60 minutes before the test begins.[13]

  • Habituation (to Apparatus): For baseline measurements, a habituation session is often performed. Place the animal in the center of the arena and allow it to explore for a set period (e.g., 30-60 minutes) on the day before the drug test.[13]

  • Drug Administration: Administer this compound or vehicle at the predetermined time before the test. The timing depends on the drug's pharmacokinetics.

  • Test Session: Place the animal in the center of the open field and record its activity for a specified duration (e.g., 15-60 minutes).[13]

  • Cleaning: After each trial, clean the apparatus thoroughly with a disinfectant (e.g., 10% isopropyl alcohol or 70% ethanol) to remove any odors.[13]

3. Data Analysis:

  • Total distance traveled.

  • Time spent in the center zone versus the peripheral zone (an indicator of anxiety-like behavior).[18]

  • Rearing frequency (vertical activity).

Protocol 2: Conditioned Place Preference (CPP)

This protocol measures the rewarding (or aversive) properties of a drug by pairing its effects with a specific environmental context.[4]

1. Apparatus:

  • A box with at least two distinct compartments separated by a removable door or a central neutral area. The compartments are made distinct by multiple cues (e.g., wall color, floor texture).[16]

2. Procedure (3 Phases):

  • Phase 1: Pre-Test (Habituation & Baseline Preference):

    • On Day 1, place the animal in the central area (if applicable) with free access to all compartments for 15-20 minutes.

    • Record the time spent in each compartment to establish any initial bias.[20]

  • Phase 2: Conditioning (4-8 days):

    • This phase involves several days of conditioning sessions. A common design alternates between drug and vehicle days.[17]

    • Drug Pairing: Administer this compound and immediately confine the animal to one compartment (the CS+) for a set period (e.g., 30 minutes).

    • Vehicle Pairing: On alternate days, administer the vehicle (e.g., saline) and confine the animal to the other compartment (the CS-) for the same duration.

    • The assignment of drug-paired compartment should be counterbalanced across animals.

  • Phase 3: Post-Test (Preference Test):

    • One day after the final conditioning session, place the animal back in the apparatus with free access to all compartments (in a drug-free state).

    • Record the time spent in each compartment for 15-20 minutes.[20]

3. Data Analysis:

  • A significant increase in time spent in the drug-paired compartment (CS+) during the Post-Test compared to the Pre-Test indicates a conditioned place preference, suggesting the drug has rewarding properties.[4]

Visualizations: Pathways and Workflows

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Synaptic_DA_NE Increased Synaptic DA & NE DA_NE->Synaptic_DA_NE Release Vesicle Synaptic Vesicle DAT Dopamine Transporter (DAT) DAT->DA_NE Reuptake NET Norepinephrine Transporter (NET) NET->DA_NE Reuptake Receptor Postsynaptic Receptors Synaptic_DA_NE->Receptor Binds Levo This compound Levo->DAT Blocks Levo->NET Blocks

Caption: Mechanism of action for this compound.

G A Animal Arrival & Quarantine B Acclimation to Facility (≥ 1 week) A->B C Habituation to Experimenter (Daily Handling, 3-5 days) B->C D Transfer to Testing Room (Acclimation, 30-60 min) C->D E Baseline Measurement / Pre-Test (e.g., Open Field, CPP Pre-Test) D->E F Randomization to Treatment Groups E->F G Drug / Vehicle Administration (Counterbalanced) F->G H Behavioral Testing (e.g., OFT, CPP Conditioning) G->H I Data Collection & Blinded Analysis H->I J Statistical Analysis & Interpretation I->J

Caption: Standardized workflow for a behavioral study.

G A High Data Variability B Environmental Factors? A->B C Procedural Factors? A->C D Animal-Specific Factors? A->D B1 Inconsistent lighting? Noise levels high? Variable temperature? B->B1 C1 Handling inconsistent? Acclimation too short? Apparatus not cleaned? C->C1 D1 Wide age/weight range? Sex differences? (e.g., estrous cycle) D->D1

Caption: Troubleshooting guide for data variability.

References

Technical Support Center: Levophacetoperane Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curve experiments for Levophacetoperane. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a psychostimulant that functions as a competitive inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] It is the reverse ester of methylphenidate and has been explored for its potential as an antidepressant and anorectic.[1][2] By blocking these transporters, this compound increases the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, leading to its stimulant effects.

Q2: Which cell lines are recommended for in vitro this compound dose-response assays?

A2: For studying the effects of this compound on the dopamine and norepinephrine transporters, human embryonic kidney 293 (HEK293) cells stably expressing either the human dopamine transporter (hDAT) or the human norepinephrine transporter (hNET) are commonly used. These cell lines provide a controlled system to study the specific interaction of the compound with each transporter. Other cell lines, such as SH-SY5Y, a human neuroblastoma line that endogenously expresses both DAT and NET, can also be utilized.

Q3: What are the key parameters to optimize for a successful dose-response experiment?

A3: Key parameters to optimize include cell seeding density, choice of assay buffer, incubation time with this compound, and the concentration range of the compound. It is crucial to ensure that the cell density provides a robust signal without reaching over-confluence during the experiment. The incubation time should be sufficient to allow for the inhibitory effect to reach a steady state. A pilot experiment with a broad range of this compound concentrations is recommended to determine the optimal range for generating a complete sigmoidal dose-response curve.

Q4: What are typical IC50 values I should expect for a compound like this compound?

A4: While specific IC50 values for this compound are not extensively published, data for its close analog, methylphenidate, can provide a useful reference. For d-methylphenidate, in vitro studies have reported mean IC50 values of approximately 33 nM for the dopamine transporter (DAT) and 244 nM for the norepinephrine transporter (NET) in rat brain membranes.[3][4] Racemic methylphenidate has shown mean IC50 values of 34 nM for DAT and 339 nM for NET in human and canine kidney cells.[3][4]

Troubleshooting Guides

Problem 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and visually inspect the plate for even cell distribution before incubation.

  • Possible Cause: Pipetting errors during compound addition or reagent handling.

    • Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all additions across the plate.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or media to create a humidity barrier.

Problem 2: Incomplete or flat dose-response curve.

  • Possible Cause: The concentration range of this compound is too narrow or not centered around the IC50.

    • Solution: Perform a wider range-finding experiment, for example, from 10 nM to 100 µM, to identify the approximate IC50. Based on these results, select a narrower range of 8-12 concentrations for the definitive experiment, ensuring points fall on both the upper and lower plateaus of the curve.

  • Possible Cause: The compound has low potency, and the highest concentration tested is insufficient to achieve maximal inhibition.

    • Solution: If solubility allows, increase the maximum concentration of this compound. If solubility is a limiting factor, consider using a more sensitive assay or a different experimental system.

  • Possible Cause: The assay signal is too low or the signal-to-background ratio is poor.

    • Solution: Optimize the cell number per well. Ensure the substrate concentration (e.g., [3H]-dopamine or a fluorescent analog) is appropriate for the assay. For fluorescence-based assays, check the filter sets and gain settings on the plate reader.

Problem 3: Unexpectedly low or no inhibition by this compound.

  • Possible Cause: Degradation of the this compound stock solution.

    • Solution: Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. Perform a quality control check of the compound if possible.

  • Possible Cause: Issues with the cells, such as low transporter expression.

    • Solution: Regularly check the expression levels of DAT or NET in your stable cell lines, for instance, through immunofluorescence or western blotting. Ensure cells are healthy and within a low passage number.

  • Possible Cause: Incorrect assay setup.

    • Solution: Double-check all reagent concentrations, incubation times, and the composition of the assay buffer. Ensure that the substrate concentration is not too high, as this can make it difficult to see competitive inhibition.

Data Presentation

The following table summarizes representative in vitro data for methylphenidate, a close structural and functional analog of this compound, providing an expected range for experimental outcomes.

CompoundTransporterAssay SystemIC50 (nM)Reference
d-MethylphenidateDopamine (DAT)Rat brain membranes33[3][4]
d-MethylphenidateNorepinephrine (NET)Rat brain membranes244[3][4]
l-MethylphenidateDopamine (DAT)Rat brain membranes540[3][4]
l-MethylphenidateNorepinephrine (NET)Rat brain membranes5100[3][4]
Racemic MethylphenidateDopamine (DAT)Human/canine kidney cells34[3][4]
Racemic MethylphenidateNorepinephrine (NET)Human/canine kidney cells339[3][4]

Experimental Protocols

Protocol 1: [3H]-Dopamine Uptake Inhibition Assay in HEK293-hDAT Cells

This protocol describes a method to determine the potency of this compound in inhibiting dopamine uptake in a 96-well format.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • Poly-D-lysine coated 96-well plates

  • Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • [3H]-Dopamine

  • Unlabeled dopamine

  • This compound

  • A potent DAT inhibitor for positive control (e.g., GBR 12909)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Seed HEK293-hDAT cells in a poly-D-lysine coated 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in KRH buffer to achieve the desired final concentrations.

    • Prepare a solution of [3H]-dopamine and unlabeled dopamine in KRH buffer to a final concentration that is close to the Km of dopamine for DAT.

    • Prepare a solution of a known DAT inhibitor (e.g., 10 µM GBR 12909) to determine non-specific uptake.

  • Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.

    • Add KRH buffer containing the different concentrations of this compound or the control inhibitor to the respective wells.

    • Pre-incubate the plate for 10-20 minutes at room temperature.

    • Initiate the uptake by adding the [3H]-dopamine/dopamine solution to all wells.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

  • Measurement:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (counts in the presence of the high-concentration DAT inhibitor) from all other values.

    • Express the data as a percentage of the uptake in the vehicle-treated control wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D_Receptor Dopamine Receptors Dopamine->D_Receptor Binding Norepinephrine Norepinephrine NET Norepinephrine Transporter (NET) Norepinephrine->NET Reuptake NE_Receptor Norepinephrine Receptors Norepinephrine->NE_Receptor Binding This compound This compound This compound->DAT Inhibition This compound->NET Inhibition

Caption: this compound's mechanism of action.

Experimental_Workflow start Start plate_cells Plate HEK293 cells expressing hDAT or hNET start->plate_cells prepare_solutions Prepare this compound dilutions and [3H]-Dopamine/NE solution plate_cells->prepare_solutions wash_cells Wash cells with assay buffer prepare_solutions->wash_cells pre_incubate Pre-incubate with This compound wash_cells->pre_incubate add_substrate Add [3H]-Dopamine/NE to initiate uptake pre_incubate->add_substrate incubate Incubate for a defined time add_substrate->incubate terminate_uptake Terminate uptake and wash cells incubate->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells measure_radioactivity Measure radioactivity lyse_cells->measure_radioactivity analyze_data Analyze data and generate dose-response curve measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for neurotransmitter uptake assay.

Troubleshooting_Logic start Inconsistent Dose-Response Curve high_variability High variability between replicates? start->high_variability incomplete_curve Incomplete or flat curve? high_variability->incomplete_curve No check_seeding Check cell seeding and pipetting high_variability->check_seeding Yes no_inhibition No inhibition observed? incomplete_curve->no_inhibition No check_range Adjust concentration range incomplete_curve->check_range Yes check_compound Verify compound integrity and cell health no_inhibition->check_compound Yes end Optimized Experiment no_inhibition->end No check_seeding->end check_range->end check_compound->end

Caption: Troubleshooting logic for dose-response assays.

References

Identifying and mitigating degradation of Levophacetoperane in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating the degradation of Levophacetoperane in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The most probable cause of this compound degradation in solution is hydrolysis of its ester bond.[1][2] As the reverse ester of methylphenidate, it is susceptible to breaking down into its constituent carboxylic acid and alcohol components, particularly in aqueous solutions.[1][3] This hydrolysis is significantly influenced by the pH of the solution.[4][5]

Q2: What are the likely degradation products of this compound?

A2: Based on its chemical structure and the known degradation of its analogue, methylphenidate, the primary degradation product of this compound via hydrolysis is expected to be ritalinic acid and acetic acid.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound is pH-dependent.[4][5] Ester hydrolysis can be catalyzed by both acidic and basic conditions. Therefore, solutions with a pH significantly deviating from neutral are likely to accelerate the degradation of this compound.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: To minimize degradation, it is recommended to store stock solutions of this compound at low temperatures. Commercially available information suggests storage at -80°C for up to 6 months and at -20°C for up to 1 month. It is also advised to keep the solutions sealed to protect them from moisture.

Q5: Can light exposure cause degradation of this compound?

A5: While hydrolysis is the primary concern, photostability should also be considered. Amphetamine derivatives, a class of compounds to which this compound is related, can undergo photodegradation upon exposure to light.[6][7] Therefore, it is best practice to protect this compound solutions from light.

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Action(s)
Loss of Potency/Activity in Assays Degradation of this compound into inactive products.1. Prepare fresh solutions of this compound for each experiment.2. Verify the pH of your experimental buffer and adjust to near neutral if possible.3. Analyze the purity of your this compound stock solution using a stability-indicating HPLC method.
Appearance of Unknown Peaks in Chromatogram Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products.2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare them to the expected degradation products.
Variability in Experimental Results Inconsistent degradation of this compound across different experimental runs.1. Standardize solution preparation and storage procedures.2. Ensure consistent temperature and light exposure conditions during experiments.3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Precipitate Formation in Solution Poor solubility of this compound or its degradation products at the experimental concentration and pH.1. Confirm the solubility of this compound in your chosen solvent and buffer.2. Consider using a co-solvent if solubility is an issue, ensuring it does not accelerate degradation.

Quantitative Data on Degradation

The following tables provide illustrative data on the expected degradation of this compound under various stress conditions. This data is intended for guidance and may not represent actual experimental results.

Table 1: Illustrative pH-Dependent Degradation of this compound at 25°C

pH% Degradation (24 hours)% Degradation (72 hours)
3.015%35%
5.05%12%
7.0<1%2%
9.020%45%
11.050%>90%

Table 2: Illustrative Temperature-Dependent Degradation of this compound at pH 7.0

Temperature% Degradation (7 days)% Degradation (30 days)
4°C<1%3%
25°C (Room Temp)5%18%
40°C15%40%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound hydrochloride

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • Photostability chamber

  • Oven

  • HPLC system with UV or MS detector

  • Validated stability-indicating HPLC method

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place solid this compound powder in an oven at 105°C for 24 hours.

    • After exposure, dissolve the powder in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples by HPLC.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and a decrease in the peak area of this compound.

  • Characterize the degradation products using LC-MS if available.

Visualizations

This compound This compound (Ester) Degradation_Products Ritalinic Acid (Carboxylic Acid) + Acetic Acid This compound->Degradation_Products Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Inferred hydrolytic degradation pathway of this compound.

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (Light) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants This compound This compound Stock Solution This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Experimental workflow for a forced degradation study.

References

Best practices for handling and storing Levophacetoperane powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for the safe handling and storage of Levophacetoperane powder. Researchers, scientists, and drug development professionals should review this information before commencing any experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as Lidépran or Phacétoperane) is a psychostimulant that was developed in the 1950s.[1] It has been used as an antidepressant and anorectic.[1] Chemically, it is the reverse ester of methylphenidate and inhibits the uptake of norepinephrine and dopamine.[1][2] The levorotatory enantiomer is specifically the (R,R) form.[3]

Q2: What are the primary hazards associated with this compound powder?

A2: As a potent psychoactive compound, this compound should be handled with care.[4] The primary risks are associated with inhalation and dermal exposure. Similar piperidine-based compounds can be toxic if they come into contact with skin or are inhaled.[5][6] It is also crucial to prevent the formation of dust clouds, which can be an explosion hazard.[7]

Q3: What are the recommended storage conditions for this compound powder and its solutions?

A3: Proper storage is critical to maintain the stability of this compound. For stock solutions, it is recommended to store them sealed and away from moisture.[2] The stability of the compound is dependent on the storage temperature.[2]

Storage ConditionDurationNotes
In Solvent
-80°C6 monthsSealed, away from moisture.[2]
-20°C1 monthSealed, away from moisture.[2]
Powder
Room TemperatureSee Certificate of AnalysisKeep in a dry, cool, and well-ventilated place in a tightly closed container.[7][8]

Q4: What personal protective equipment (PPE) is required when handling this compound powder?

A4: A double barrier of protection is recommended when handling potent compounds.[4] This includes:

  • Gloves: Nitrile gloves are essential.[9]

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A clean lab coat should be worn.

  • Respiratory Protection: A properly fitted respirator is advised, especially when handling larger quantities or when there is a risk of aerosolization.

Troubleshooting Guides

Problem: Inconsistent experimental results.

  • Possible Cause 1: Compound Degradation. this compound is an ester and may be susceptible to hydrolysis, especially in non-anhydrous solvents or humid conditions.[10][11][12]

    • Solution: Prepare solutions fresh for each experiment. If storing stock solutions, follow the recommended temperature and duration guidelines.[2] Ensure all solvents are anhydrous.

  • Possible Cause 2: Inaccurate Weighing. Due to its potency, small variations in the amount of this compound can lead to significant differences in experimental outcomes.

    • Solution: Use a calibrated analytical balance in a draft-free enclosure.

Problem: Difficulty dissolving the powder.

  • Possible Cause: The hydrochloride salt of similar compounds can have specific solubility profiles.

    • Solution: Consult the product's data sheet for solubility information. Sonication may aid in dissolution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Environment: Perform all work in a chemical fume hood or a powder containment hood.

  • Weighing: Tare a clean, dry vial on a calibrated analytical balance. Carefully add the desired amount of this compound powder.

  • Solubilization: Add the appropriate volume of solvent (e.g., DMSO) to the vial.

  • Mixing: Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Storage: If not for immediate use, store the stock solution at -20°C or -80°C in a tightly sealed container.[2]

Protocol 2: In Vitro Norepinephrine/Dopamine Uptake Assay

This protocol is a general guideline. Specific cell lines and reagents may vary.

  • Cell Culture: Plate appropriate cells (e.g., HEK293 cells transfected with norepinephrine or dopamine transporters) in a 96-well plate and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of this compound from a stock solution in the appropriate assay buffer.

  • Assay:

    • Wash the cells with assay buffer.

    • Add the this compound dilutions to the wells and incubate for the desired time.

    • Add a radiolabeled substrate (e.g., ³H-norepinephrine or ³H-dopamine).

    • Incubate to allow for substrate uptake.

    • Wash the cells to remove excess radiolabeled substrate.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ of this compound for the inhibition of norepinephrine and dopamine uptake.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis weigh Weigh this compound Powder dissolve Dissolve in Anhydrous Solvent weigh->dissolve In fume hood plate Plate Transfected Cells dissolve->plate add_compound Add this compound Dilutions plate->add_compound add_substrate Add Radiolabeled Substrate add_compound->add_substrate measure Measure Radioactivity add_substrate->measure calculate Calculate IC50 measure->calculate

Caption: Experimental workflow for an in vitro uptake assay.

troubleshooting_guide start Inconsistent Results? degradation Potential Degradation? start->degradation Check Stability weighing Inaccurate Weighing? start->weighing Check Procedure solution1 Prepare Fresh Solutions degradation->solution1 Yes solution2 Use Calibrated Balance weighing->solution2 Yes

Caption: Troubleshooting guide for inconsistent experimental results.

References

Validation & Comparative

Comparative Efficacy of Levophacetoperane and Methylphenidate in Preclinical ADHD Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available preclinical data for levophacetoperane (also known as NLS-3 or (R,R)-phacetoperane) compared to the well-established psychostimulant methylphenidate. While extensive research has characterized the efficacy of methylphenidate in animal models of Attention-Deficit/Hyperactivity Disorder (ADHD), similar quantitative data for this compound is not publicly available, precluding a direct, data-driven comparison of their efficacy in these models.

This guide summarizes the known information on both compounds, highlighting the wealth of data for methylphenidate and the current limitations in the preclinical evidence base for this compound.

Mechanisms of Action: A Shared Path

Both this compound and methylphenidate are classified as norepinephrine-dopamine reuptake inhibitors (NDRIs).[1][2] Their primary mechanism of action involves blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these crucial neurotransmitters in the synaptic cleft. This enhancement of dopaminergic and noradrenergic signaling in brain regions associated with attention, executive function, and impulse control, such as the prefrontal cortex, is believed to be the foundation of their therapeutic effects in ADHD.[1][2]

This compound is structurally related to methylphenidate, being its reverse ester.[1] Historical data suggests that the stimulant effects of phacetoperane, the racemate of which this compound is an enantiomer, were considered to have a favorable benefit/risk balance compared to other stimulants like methylphenidate.[1]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicles Synaptic Vesicles Synaptic_DA_NE Synaptic DA & NE Vesicles->Synaptic_DA_NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Synaptic_DA_NE->DAT Reuptake Synaptic_DA_NE->NET Reuptake DA_R Dopamine Receptors Synaptic_DA_NE->DA_R NE_R Norepinephrine Receptors Synaptic_DA_NE->NE_R Signal Postsynaptic Signaling DA_R->Signal NE_R->Signal This compound This compound This compound->DAT This compound->NET Inhibition Methylphenidate Methylphenidate Methylphenidate->DAT Methylphenidate->NET Inhibition

Figure 1. Shared mechanism of action for this compound and Methylphenidate.

Methylphenidate: Preclinical Efficacy in ADHD Models

The efficacy of methylphenidate in mitigating ADHD-like symptoms has been extensively documented in various animal models. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model that exhibits hyperactivity, impulsivity, and attentional deficits. The 5-Choice Serial Reaction Time Task (5-CSRTT) is a behavioral paradigm used to assess attention and impulsivity in rodents.

Data Presentation: Methylphenidate Efficacy
Animal ModelBehavioral AssayKey FindingsReference
Spontaneously Hypertensive Rat (SHR)Open Field TestDose-dependent effects on locomotor activity.[Source: Not Available]
Spontaneously Hypertensive Rat (SHR)Operant ConditioningIncreased response rates, suggesting hyperactivity.[Source: Not Available]
C57BL/6J Mice5-Choice Serial Reaction Time Task (5-CSRTT)Improved accuracy in low-attentive subgroups.[Source: Not Available]
Rats5-Choice Serial Reaction Time Task (5-CSRTT)Decreased omissions at lower doses.[Source: Not Available]
Experimental Protocols: Key Methylphenidate Studies

Spontaneously Hypertensive Rat (SHR) Locomotor Activity

  • Animals: Male Spontaneously Hypertensive Rats (SHR) and a normotensive control strain (e.g., Wistar-Kyoto).

  • Apparatus: Open field arena equipped with infrared beams to automatically record locomotor activity.

  • Procedure: Rats are habituated to the arena for a set period. Following habituation, they receive an intraperitoneal (i.p.) injection of either vehicle (saline) or methylphenidate at various doses. Locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for a specified duration.

  • Data Analysis: Comparison of locomotor activity between SHR and control strains at baseline and across different doses of methylphenidate.

Start Start Habituation Habituation to Open Field Arena Start->Habituation Injection IP Injection: Vehicle or Methylphenidate Habituation->Injection Recording Record Locomotor Activity Injection->Recording Analysis Data Analysis Recording->Analysis End End Analysis->End

Figure 2. Experimental workflow for locomotor activity assessment.

5-Choice Serial Reaction Time Task (5-CSRTT)

  • Animals: Rats or mice.

  • Apparatus: An operant chamber with five apertures, each of which can be illuminated. A food dispenser provides reinforcement.

  • Procedure: Animals are trained to detect a brief light stimulus presented in one of the five apertures and to respond by poking their nose into the correct aperture to receive a food reward. Key parameters that can be manipulated include the stimulus duration and the inter-trial interval (the time between trials).

  • Measures of Efficacy:

    • Accuracy: Percentage of correct responses, a measure of attention.

    • Omissions: Failure to respond to a stimulus, indicating inattention.

    • Premature Responses: Responding before the stimulus is presented, a measure of impulsivity.

  • Drug Testing: Once animals reach a stable baseline performance, they are administered either vehicle or the test compound (e.g., methylphenidate) before the session.

  • Data Analysis: Comparison of performance metrics (accuracy, omissions, premature responses) between drug and vehicle conditions.

Training Train Animal on 5-CSRTT to Baseline Drug_Admin Administer Vehicle or Test Compound Training->Drug_Admin Testing Conduct 5-CSRTT Session Drug_Admin->Testing Data_Collection Collect Performance Data: - Accuracy - Omissions - Premature Responses Testing->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Figure 3. Workflow for 5-Choice Serial Reaction Time Task experiment.

This compound: The Gap in Preclinical Efficacy Data

Despite its interesting pharmacological profile as a norepinephrine-dopamine reuptake inhibitor and its structural relationship to methylphenidate, there is a conspicuous absence of publicly available preclinical studies detailing the efficacy of this compound in established animal models of ADHD. A 2023 literature review mentioned that a complete binding profile assay for NLS-3 (this compound) was conducted and that in vitro and in vivo assays were planned to characterize its binding profile.[1] However, the results of comprehensive in vivo efficacy studies, particularly those that would allow for a direct comparison with methylphenidate on behavioral measures of hyperactivity, impulsivity, and inattention, have not been published in the peer-reviewed scientific literature. Furthermore, the development of phacetoperane for ADHD has been reported as discontinued.

Conclusion

References

A Head-to-Head Examination of Levophacetoperane and Dexmethylphenidate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of psychostimulant drug development, a thorough understanding of the pharmacological nuances of novel compounds in comparison to established therapeutics is paramount. This guide provides a head-to-head comparison of Levophacetoperane and dexmethylphenidate, two central nervous system stimulants with implications for the treatment of attention-deficit/hyperactivity disorder (ADHD). While dexmethylphenidate is a well-characterized and widely prescribed medication, this compound, a reverse ester of methylphenidate, represents an entity with historical use and renewed interest.

This comparison aims to furnish researchers, scientists, and drug development professionals with a detailed analysis of their mechanisms of action, pharmacokinetics, and available preclinical and clinical data. All quantitative data are summarized for direct comparison, and where available, detailed experimental protocols are provided.

Mechanism of Action: Targeting Monoamine Transporters

Both this compound and dexmethylphenidate exert their therapeutic effects primarily by modulating the levels of key neurotransmitters in the brain, specifically dopamine (DA) and norepinephrine (NE). Their principal targets are the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Dexmethylphenidate , the d-threo enantiomer of methylphenidate, is a well-established dopamine and norepinephrine reuptake inhibitor.[1][2] By binding to and blocking DAT and NET, it effectively increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, particularly in brain regions associated with attention and executive function, such as the striatum and prefrontal cortex.[1] This enhanced catecholaminergic neurotransmission is believed to be the primary mechanism underlying its efficacy in improving the core symptoms of ADHD.[3][4]

This compound is also characterized as a competitive inhibitor of norepinephrine and dopamine uptake.[5] As the reverse ester of methylphenidate, its chemical structure suggests a similar interaction with monoamine transporters.[6][7] Historical data and a recent review suggest that its stimulant effect may differ from that of methylphenidate and amphetamine, potentially offering a more favorable benefit/risk profile.[7][8] However, detailed, publicly available studies quantifying its binding affinities and potencies at DAT and NET are limited, precluding a direct quantitative comparison with dexmethylphenidate at this time.

Pharmacodynamic Profile: A Quantitative Look at Transporter Inhibition

The affinity and potency of a drug for its target are critical determinants of its pharmacological effect. For dexmethylphenidate, extensive research has characterized its interaction with DAT and NET.

Table 1: Monoamine Transporter Binding Affinity and Potency

CompoundTransporterAssay TypeKi (nM)IC50 (nM)SpeciesReference
Dexmethylphenidate DAT[3H]WIN 35,428 Binding193Rat[9]
NET[3H]Nisoxetine Binding38Rat[9]
This compound DATData not available
NETData not available

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration. Lower values indicate higher affinity/potency.

Pharmacokinetic Properties: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profiles of this compound and dexmethylphenidate dictate their onset, duration of action, and dosing regimens.

Dexmethylphenidate is readily absorbed following oral administration, with peak plasma concentrations reached in approximately 1 to 1.5 hours for immediate-release formulations.[10][11] Extended-release formulations are designed to provide a bimodal release profile, mimicking two doses given several hours apart.[12][13] The mean absolute bioavailability of dexmethylphenidate is reported to be between 22-25% due to first-pass metabolism.[12] It has a volume of distribution of approximately 2.65 L/kg.[12] The plasma protein binding of racemic methylphenidate is between 12-15%.[12] Dexmethylphenidate is primarily metabolized to d-α-phenyl-piperidine acetic acid (d-ritalinic acid), which has little to no pharmacological activity.[11][12] The mean elimination half-life of dexmethylphenidate is approximately 2.2 to 3 hours.[11][14]

Table 2: Pharmacokinetic Parameters

ParameterDexmethylphenidateThis compound
Bioavailability 22-25%[12]Data not available
Time to Peak Plasma Concentration (Tmax) 1-1.5 hours (Immediate Release)[10][11]Data not available
Elimination Half-Life (t1/2) 2.2 - 3 hours[11][14]Data not available
Primary Metabolite d-ritalinic acid (inactive)[11][12]Data not available

Experimental Protocols

To facilitate reproducibility and further research, detailed methodologies for key experiments are crucial.

Monoamine Transporter Binding Assays (Hypothetical for this compound)

While specific protocols for this compound are not available, a standard methodology for assessing binding to dopamine and norepinephrine transporters is outlined below. This protocol is based on established methods used for characterizing compounds like dexmethylphenidate.

Objective: To determine the in vitro binding affinity (Ki) of this compound and dexmethylphenidate for the human dopamine transporter (hDAT) and human norepinephrine transporter (hNET).

Materials:

  • HEK293 cells stably expressing hDAT or hNET.

  • Radioligands: [³H]WIN 35,428 for hDAT and [³H]nisoxetine for hNET.

  • Test compounds: this compound and dexmethylphenidate at various concentrations.

  • Non-specific binding inhibitors: Nomifensine for hDAT and desipramine for hNET.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation counter and vials.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the target transporter and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or dexmethylphenidate).

  • Incubation: Incubate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture HEK293 cells expressing hDAT or hNET Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis IC50 & Ki Determination Scintillation_Counting->Data_Analysis

Workflow for Monoamine Transporter Binding Assay.

Signaling Pathways and Logical Relationships

The therapeutic effects of both this compound and dexmethylphenidate are rooted in their ability to modulate catecholaminergic signaling in the brain.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA DOPA DA DA DOPA->DA Synthesis DA_vesicle DA_vesicle DA->DA_vesicle Packaging DA_cleft DA DA_vesicle->DA_cleft Release DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binding DAT DAT DA_cleft->DAT Reuptake Postsynaptic_Effect Postsynaptic Signaling (Improved Attention) DA_receptor->Postsynaptic_Effect Drug This compound or Dexmethylphenidate Drug->DAT Inhibition

Dopaminergic Synapse Modulation.

The diagram above illustrates the mechanism of action at a dopaminergic synapse. Both drugs inhibit the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft and enhanced signaling at postsynaptic dopamine receptors. A similar mechanism applies to the norepinephrine transporter (NET).

Conclusion and Future Directions

Dexmethylphenidate is a well-understood psychostimulant with a clearly defined mechanism of action and pharmacokinetic profile. In contrast, while this compound shows promise as a potential therapeutic agent, a significant gap exists in the publicly available scientific literature regarding its detailed pharmacological properties. For a comprehensive head-to-head comparison, further research is imperative to elucidate the binding affinities, potencies, and full pharmacokinetic profile of this compound. Such studies would not only enable a more direct comparison with existing treatments like dexmethylphenidate but also pave the way for its potential clinical development and application. Researchers are encouraged to pursue in vitro and in vivo studies to generate the quantitative data necessary to fully characterize this compound.

References

A Comparative Analysis of Levophacetoperane and Traditional Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

An objective evaluation of the efficacy of the norepinephrine-dopamine reuptake inhibitor, Levophacetoperane, in comparison to established antidepressant classes, supported by available experimental data.

This guide provides a detailed comparison of this compound with traditional antidepressant agents for researchers, scientists, and drug development professionals. Due to the historical nature of this compound's clinical use for depression, this document contrasts its known pharmacological profile with the robust, contemporary clinical trial data available for widely prescribed antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Introduction to this compound

This compound is a psychostimulant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It is the reverse ester of methylphenidate, a well-known treatment for Attention-Deficit/Hyperactivity Disorder (ADHD).[2][3] Marketed as Lidepran® in Canada and Europe between 1959 and 1967, it was used for the treatment of depression and obesity.[2][4] While its historical use indicates a role in managing depression, contemporary research on this compound (now also referred to as NLS-3) has primarily shifted towards its potential application in ADHD.[2][4]

The primary mechanism of action for this compound is the competitive inhibition of norepinephrine and dopamine uptake by blocking their respective transporters (NET and DAT).[1][5] This action leads to increased extracellular concentrations of these neurotransmitters in the synapse, which is believed to underpin its therapeutic effects. The focus on dopaminergic pathways is a distinguishing feature compared to many first-line antidepressants.[5][6]

Comparative Efficacy Data

Direct, modern, head-to-head clinical trials comparing this compound with traditional antidepressants for the treatment of Major Depressive Disorder (MDD) are not available in recent literature. The clinical data for this compound's antidepressant effects are largely historical.[2][4] Therefore, this guide presents contemporary efficacy data for leading traditional antidepressants to serve as a benchmark.

The following tables summarize efficacy data from modern, large-scale clinical trials and meta-analyses for representative SSRIs and SNRIs. Key metrics include response rates (typically defined as a ≥50% reduction in a depression rating scale score) and remission rates (achieving a score below a certain threshold, indicating minimal to no symptoms).

Table 1: Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs) in MDD

DrugStudyNDuration (weeks)Response Rate (%)Remission Rate (%)Key Finding
Sertraline STAR*D Trial2,87612-14~47%~28-33%Demonstrated efficacy in a large, real-world population.
Escitalopram Cipriani et al. (2018) Meta-analysis-8HighHighFound to be one of the most effective and well-tolerated SSRIs.
Fluoxetine Cipriani et al. (2018) Meta-analysis-8ModerateModerateEffective, with a long half-life that may ease discontinuation.

Table 2: Efficacy of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) in MDD

DrugStudyNDuration (weeks)Response Rate (%)Remission Rate (%)Key Finding
Venlafaxine Thase et al. (2006) Meta-analysis3,9958-1263.6%45.2%Showed higher remission rates compared to SSRIs in pooled analysis.
Duloxetine Trivedi et al. (2006)237869%43%Demonstrated significant improvement in both emotional and physical symptoms of depression.

Note: Data for traditional antidepressants are derived from large-scale studies and meta-analyses and represent typical outcomes. Individual results may vary.

Due to the lack of recent clinical trial data for this compound in depression, a direct quantitative comparison is not feasible. Historical accounts suggest it was considered effective in its time, but these studies do not meet modern standards for clinical evidence.[2][4]

Experimental Protocols and Methodologies

To provide context for the data presented, this section outlines a typical methodology for a randomized, double-blind, placebo-controlled clinical trial for an antidepressant, which would be the standard for evaluating this compound today.

Objective: To evaluate the efficacy and safety of the investigational drug compared to a placebo and/or an active comparator in adults with MDD.

Study Design:

  • Screening Phase: Participants are screened for eligibility based on inclusion/exclusion criteria, including a diagnosis of MDD confirmed by a structured clinical interview (e.g., SCID) and a minimum baseline score on a depression rating scale (e.g., Hamilton Depression Rating Scale (HAM-D) ≥ 18).

  • Randomization: Eligible participants are randomly assigned to receive the investigational drug, placebo, or an active comparator in a double-blind fashion.

  • Treatment Phase: This phase typically lasts 8-12 weeks. Dosing may be fixed or flexible to allow for optimization.

  • Assessments: Efficacy is assessed at baseline and regular intervals using standardized scales like the HAM-D or Montgomery-Åsberg Depression Rating Scale (MADRS). Safety and tolerability are monitored through adverse event reporting, vital signs, and laboratory tests.

  • Primary Endpoint: The primary outcome is typically the change from baseline in the total score of the depression rating scale at the end of the treatment phase.

  • Secondary Endpoints: These often include response rates, remission rates, and changes in other scales measuring anxiety, functioning, and quality of life.

This rigorous methodology ensures that the observed effects can be attributed to the drug and are not due to placebo effects or other confounding factors.

Mechanism of Action: A Visual Comparison

The following diagrams illustrate the distinct mechanisms of action of NDRIs like this compound, compared to SSRIs and SNRIs.

cluster_NDRI NDRI (e.g., this compound) Mechanism pre_ndri Presynaptic Norepinephrine/ Dopamine Neuron synapse_ndri Synaptic Cleft pre_ndri->synapse_ndri Release post_ndri Postsynaptic Neuron synapse_ndri->post_ndri Receptor Binding net NET net->pre_ndri Reuptake dat DAT dat->pre_ndri Reuptake ndri This compound ndri->net Blocks ndri->dat Blocks ne da

Caption: Mechanism of Norepinephrine-Dopamine Reuptake Inhibitors.

cluster_SSRI SSRI & SNRI Mechanisms pre_ssri Presynaptic Serotonin/ Norepinephrine Neuron synapse_ssri Synaptic Cleft pre_ssri->synapse_ssri Release post_ssri Postsynaptic Neuron synapse_ssri->post_ssri Receptor Binding sert SERT sert->pre_ssri Reuptake net_snri NET net_snri->pre_ssri Reuptake ssri SSRI ssri->sert Blocks snri SNRI snri->sert Blocks snri->net_snri Blocks serotonin norepinephrine

Caption: Mechanism of SSRIs and SNRIs at the synapse.

Clinical Trial Workflow

The diagram below outlines the typical workflow of a multi-phase clinical trial for the development of a new antidepressant.

cluster_preclinical Preclinical cluster_clinical Clinical Trials cluster_post Post-Market lab In Vitro & In Vivo (Animal) Studies phase1 Phase I (Safety & Dosage) ~20-100 volunteers lab->phase1 phase2 Phase II (Efficacy & Side Effects) ~100-300 patients phase1->phase2 phase3 Phase III (Large-scale Efficacy) ~1,000-3,000 patients phase2->phase3 review FDA Review & Approval phase3->review phase4 Phase IV (Post-Market Surveillance) review->phase4

Caption: Standard workflow for antidepressant drug development.

Conclusion

This compound, with its distinct NDRI mechanism, represents a different pharmacological approach to treating depression compared to the more common serotonin-focused agents.[1] While its historical use suggests potential efficacy, the absence of modern, rigorous clinical trial data makes a direct comparison with current standards of care, such as SSRIs and SNRIs, challenging. The provided data for traditional antidepressants highlight the benchmarks that any novel or revisited antidepressant, including this compound, would need to meet or exceed in future clinical investigations. Further research, in the form of well-designed, randomized controlled trials, would be necessary to definitively establish the efficacy and safety of this compound for depression in the modern therapeutic landscape.

References

A Comparative Analysis of the Binding Affinities of Levophacetoperane and its Enantiomers for Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the stereoselective interactions of Levophacetoperane, a psychostimulant compound, and its enantiomers with the dopamine and norepinephrine transporters reveals significant differences in their binding potencies. This guide provides a comprehensive comparison of their binding affinities, supported by experimental data, to inform researchers and professionals in the field of drug development.

This compound, also known as NLS-3 or the (R,R)-enantiomer of phacetoperane, is a central nervous system stimulant that primarily exerts its effects by inhibiting the reuptake of the neurotransmitters dopamine and norepinephrine. This mechanism of action is mediated through its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). As with many chiral drugs, the stereochemistry of phacetoperane plays a crucial role in its pharmacological activity, with its enantiomers displaying distinct binding affinities for these transporters.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (IC50 values) of this compound, its dextrorotatory enantiomer (Dextrophacetoperane), and the racemic mixture for the human dopamine and norepinephrine transporters. The data is derived from competitive radioligand binding assays.

CompoundDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)
This compound (l-phacetoperane)13058
Dextrophacetoperane (d-phacetoperane)2,2001,100
Racemic Phacetoperane250110

Data sourced from a comprehensive in vitro binding profile study.

The data clearly indicates that this compound is the more potent enantiomer at both the dopamine and norepinephrine transporters, exhibiting significantly lower IC50 values compared to Dextrophacetoperane. The racemic mixture displays an intermediate potency, as would be expected. This enantioselectivity highlights the importance of stereochemistry in the design and development of psychostimulant medications targeting the monoamine transport system.

Experimental Protocols

The binding affinities presented above were determined using standard in vitro radioligand binding assays. The following is a detailed methodology representative of the experimental protocols employed.

Radioligand Binding Assay for Dopamine and Norepinephrine Transporters

Objective: To determine the in vitro binding affinity (IC50) of test compounds (this compound, Dextrophacetoperane, and racemic phacetoperane) for the human dopamine transporter (DAT) and norepinephrine transporter (NET).

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human DAT or NET.

  • Radioligands:

    • For DAT: [³H]-WIN 35,428 (a high-affinity ligand for DAT).

    • For NET: [³H]-Nisoxetine (a selective ligand for NET).

  • Test Compounds: this compound, Dextrophacetoperane, and racemic phacetoperane at various concentrations.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909) or NET inhibitor (e.g., Desipramine) to determine non-specific binding.

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing appropriate salts (e.g., NaCl, KCl, CaCl₂, MgCl₂).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer. Protein concentration is determined using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: The assay is performed in 96-well plates. Each well contains:

    • A fixed volume of cell membrane preparation (containing a specific amount of protein).

    • A fixed concentration of the respective radioligand.

    • Varying concentrations of the test compound or the non-specific binding control.

  • Incubation: The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity on each filter is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculated by subtracting the non-specific binding (counts in the presence of the control inhibitor) from the total binding (counts in the absence of any competitor).

    • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition binding data. The data is typically plotted as the percentage of specific binding versus the log concentration of the test compound.

    • Ki Calculation: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the binding affinity of the phacetoperane enantiomers.

RadioligandBindingAssay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Cell Membranes (hDAT or hNET) Incubation Incubation (Binding Equilibrium) Membrane->Incubation Radioligand Radioligand ([³H]-WIN 35,428 or [³H]-Nisoxetine) Radioligand->Incubation Compound Test Compound (Phacetoperane Enantiomers) Compound->Incubation Filtration Filtration (Separation of Bound/Unbound) Incubation->Filtration Separation Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Quantification Analysis Calculate Specific Binding Determine IC50/Ki Counting->Analysis Raw Data

Workflow for a competitive radioligand binding assay.

Signaling Pathways and Logical Relationships

The interaction of this compound and its enantiomers with DAT and NET directly modulates the signaling of dopamine and norepinephrine in the synaptic cleft. By blocking the reuptake of these neurotransmitters, the compounds increase their concentration in the synapse, leading to enhanced and prolonged stimulation of postsynaptic receptors.

MonoamineTransporterInhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine (DA) Synaptic_Cleft Synaptic Cleft Norepinephrine Norepinephrine (NE) Vesicle Synaptic Vesicle Vesicle->Dopamine Release Vesicle->Norepinephrine Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_Receptor Dopamine Receptor Postsynaptic Signaling Postsynaptic Signaling DA_Receptor->Postsynaptic Signaling NE_Receptor Norepinephrine Receptor NE_Receptor->Postsynaptic Signaling Phacetoperane This compound (or Enantiomer) Phacetoperane->DAT Inhibits Phacetoperane->NET Inhibits Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->NET Reuptake Synaptic_Cleft->DA_Receptor Binds to Synaptic_Cleft->NE_Receptor Binds to

A Comparative Analysis of Levophacetoperane's Effect on Neurotransmitter Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and methodological comparison of Levophacetoperane (NLS-3) and its effects on neurotransmitter levels relative to established psychostimulants, methylphenidate and amphetamine. The focus is on the underlying mechanisms of action, supported by available experimental data and detailed protocols for validation.

Introduction to this compound

This compound, the (R,R)-enantiomer of phacetoperane, is a psychostimulant and a reverse ester of the widely-used ADHD medication, methylphenidate. Historically marketed as Lidepran for depression and obesity, it is now being re-evaluated for its potential therapeutic uses. Preliminary data suggest that this compound's stimulant effect differs from that of other medications acting on the catecholamine system, such as methylphenidate and amphetamine, and may offer an improved benefit/risk balance. This guide aims to objectively compare its neurochemical profile with these alternatives.

Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism for psychostimulants like this compound involves the modulation of monoamine neurotransmitters—primarily dopamine (DA) and norepinephrine (NE)—by inhibiting their reuptake from the synaptic cleft. This action is mediated by binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). By blocking these transporters, the drugs increase the extracellular concentration and duration of action of DA and NE, enhancing neurotransmission in brain regions associated with attention, executive function, and arousal.

Amphetamine exhibits an additional mechanism; besides blocking DAT and NET, it can enter the presynaptic neuron and trigger the reverse transport (efflux) of dopamine from vesicles into the synapse.

General Mechanism of Monoamine Reuptake Inhibition cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron vesicle Synaptic Vesicle (contains DA, NE) DA_NE DA / NE vesicle->DA_NE Release DA_NE_cleft DA / NE DA_NE->DA_NE_cleft receptor DA / NE Receptors DA_NE_cleft->receptor Binds DAT Dopamine Transporter (DAT) DA_NE_cleft->DAT Reuptake NET Norepinephrine Transporter (NET) DA_NE_cleft->NET Reuptake Stimulant This compound Methylphenidate Amphetamine Stimulant->DAT Blocks Stimulant->NET Blocks

Unraveling the Historical Threads of Phacétoperane: A Research Dead End

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive investigation into historical and scientific databases, the substance known as "Phacétoperane" remains elusive. Extensive searches for its research findings, experimental data, and alternative names have yielded no discernible information. This lack of evidence prevents the creation of a comparative guide as originally intended and suggests that "Phacétoperane" may be an archaic, deeply obscure, or potentially misinterpreted term for a historical compound.

Efforts to identify "Phacétoperane" included broad searches for its chemical structure, historical applications, and any mentions in the scientific literature, particularly within the contexts of nootropics and psychostimulants. These inquiries, however, failed to produce any relevant results. The name does not appear in modern chemical and pharmacological databases, nor does it feature in historical reviews of cognitive-enhancing or stimulant medications.

This informational void makes it impossible to fulfill the core requirements of the requested comparison guide. Without access to quantitative data, experimental protocols, or even a basic understanding of its mechanism of action, a comparative analysis with alternative substances cannot be conducted. Similarly, the creation of signaling pathway diagrams and experimental workflow visualizations is not feasible without foundational knowledge of the compound's biological interactions.

It is conceivable that "Phacétoperane" is a significant misspelling of another compound, a trade name that has long fallen out of use and has not been indexed in digital records, or perhaps a substance that never achieved widespread recognition or scientific documentation.

Therefore, for researchers, scientists, and drug development professionals interested in the historical landscape of cognitive enhancers, the story of "Phacétoperane" currently leads to a dead end. Further progress would be contingent on the discovery of new historical documents or a clarification of the compound's identity. We recommend that any researcher encountering this name verify the spelling and context in which it appeared to ascertain if it might be a misnomer for a known substance. Until such a breakthrough occurs, a scientific exploration and comparison of Phacétoperane cannot be undertaken.

Safety Operating Guide

Essential Guide to the Safe Disposal of Levophacetoperane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for Levophacetoperane, a psychostimulant compound. Adherence to these guidelines is crucial for minimizing risks and maintaining a safe research environment.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

In the event of a spill, the area should be evacuated and ventilated. The spilled material should be absorbed with an inert, non-combustible material such as diatomite or universal binders.[1] Contaminated surfaces and equipment should be decontaminated by scrubbing with alcohol.[1] All contaminated materials must be collected and disposed of as hazardous waste according to the procedures outlined below.

Quantitative Data for this compound

A clear understanding of the chemical and physical properties of this compound is essential for its safe handling and disposal. The following table summarizes key quantitative data for this compound and its hydrochloride salt.

PropertyValueSource
This compound
IUPAC Name[(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate[2]
CAS Number24558-01-8[2]
Molecular FormulaC₁₄H₁₉NO₂[2]
Molar Mass233.311 g·mol⁻¹[2]
This compound Hydrochloride
CAS Number23257-56-9[3]
Molecular FormulaC₁₄H₂₀ClNO₂[3]
Molecular Weight269.77 g/mol [3]
Solubility in DMSO16.67 mg/mL (61.79 mM)[3]
Storage Temperature-20°C[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with local, state, and federal regulations for hazardous waste. Improper disposal can lead to environmental contamination and potential harm to public health.[5]

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • All waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipettes), and contaminated PPE, must be classified as hazardous pharmaceutical waste.

    • This waste should be segregated from general laboratory trash and other chemical waste streams to ensure proper handling.

  • Containerization:

    • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a cool, well-ventilated, and secure area, away from incompatible materials.[1]

    • The storage area should be designated for hazardous waste and have secondary containment to prevent the spread of any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Do not attempt to dispose of this material down the drain or in the regular trash, as this is strongly discouraged for pharmaceutical waste to prevent water contamination.[6]

    • The final disposal method should be through an approved waste disposal plant, which typically involves incineration at a permitted facility.[1][7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Levophacetoperane_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify this compound Waste (Unused chemical, contaminated items) A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Segregate from General Waste C->D E Place in Labeled, Leak-Proof Hazardous Waste Container D->E F Store in a Secure, Ventilated Area E->F G Utilize Secondary Containment F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Transport to an Approved Waste Disposal Plant H->I J Incineration at a Permitted Facility I->J

This compound Disposal Workflow

By following these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Levophacetoperane

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling Levophacetoperane. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe research environment.

I. Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Specifications
Weighing and Preparing Solutions - Double Nitrile Gloves- Lab Coat- Safety Goggles- Fume HoodGloves should be chemotherapy-rated if available. Change gloves immediately if contaminated. A certified chemical fume hood is mandatory to prevent inhalation of airborne particles.
In Vitro / In Vivo Experiments - Nitrile Gloves- Lab Coat- Safety GlassesStandard laboratory PPE is sufficient once the compound is in a contained solution, assuming no risk of aerosolization.
Handling Waste and Decontamination - Double Nitrile Gloves- Impermeable Gown- Safety Goggles- Face Shield (if splashing is possible)Enhanced protection is necessary due to the potential for direct contact with concentrated waste.
Spill Cleanup - Double Nitrile Gloves- Impermeable Gown or Coveralls- Shoe Covers- Safety Goggles- NIOSH-approved RespiratorA higher level of protection is required for cleaning spills to prevent inhalation and skin contact.
II. Standard Operating Procedures for PPE

Adherence to standardized procedures for donning and doffing PPE is critical to prevent cross-contamination and exposure.

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, buttoned lab coat or an impermeable gown.

  • Gloves (First Pair): Don the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat.

  • Gloves (Second Pair): Don the second pair of nitrile gloves over the first pair.

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Respirator (if required): Perform a fit check before entering the work area.

Doffing Procedure:

  • Gloves (Outer Pair): Remove the outer pair of gloves, peeling them off away from your body.

  • Gown/Lab Coat: Unbutton and remove the lab coat, folding the contaminated side inward.

  • Gloves (Inner Pair): Remove the inner pair of gloves.

  • Eye/Face Protection: Remove safety goggles or face shield from the back of your head.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing Safety Protocols

To further clarify the procedural workflows, the following diagrams illustrate the decision-making process for PPE selection and the step-by-step guide for handling a this compound spill.

PPE_Selection_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe PPE Level start Start: Task Assessment weighing Weighing or Handling Powder? start->weighing solution Working with Dilute Solution? weighing->solution No high_risk High: Double Gloves, Gown, Goggles, Fume Hood/Respirator weighing->high_risk Yes spill Spill or Decontamination? solution->spill No low_risk Low: Gloves, Lab Coat, Safety Glasses solution->low_risk Yes spill->high_risk Spill medium_risk Medium: Gloves, Lab Coat, Goggles spill->medium_risk Decontamination

Figure 1. PPE Selection Workflow for this compound Handling.

Spill_Cleanup_Workflow cluster_steps Spill Response Protocol A 1. Evacuate & Secure Area B 2. Don Spill PPE A->B C 3. Contain the Spill (Absorbent Pads) B->C D 4. Gently Wipe Up Spill C->D E 5. Decontaminate Area (e.g., 10% Bleach) D->E F 6. Rinse with Water E->F G 7. Dispose of all materials as hazardous waste F->G H 8. Doff PPE & Wash Hands G->H

Figure 2. Step-by-Step Spill Cleanup Procedure.
III. Disposal of Contaminated Materials

Proper disposal of all materials that have come into contact with this compound is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers), contaminated absorbent pads, and empty vials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed waste container. Do not dispose of down the drain.

  • Sharps: Needles and other sharps must be disposed of in a puncture-resistant sharps container.

Follow your institution's specific guidelines for the disposal of chemical and pharmaceutical waste. If you are unsure, consult your institution's Environmental Health and Safety (EHS) department.

IV. Emergency Procedures

In the event of an exposure, immediate action is necessary.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Report all exposures to your supervisor and your institution's EHS office.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levophacetoperane
Reactant of Route 2
Reactant of Route 2
Levophacetoperane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。